1,1-Diethyl-prop-2-ynylamine hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
3-ethylpent-1-yn-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-4-7(8,5-2)6-3;/h1H,5-6,8H2,2-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXIYGMOZPWDCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1593887-97-8 | |
| Record name | 3-ethylpent-1-yn-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1,1-Diethyl-prop-2-ynylamine hydrochloride CAS number and molecular weight
This technical guide provides a comprehensive overview of 1,1-Diethyl-prop-2-ynylamine hydrochloride, a substituted propargylamine of interest to researchers and professionals in organic synthesis and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogues and fundamental chemical principles to offer predictive insights into its properties, synthesis, and potential applications.
Introduction and Chemical Identity
1,1-Diethyl-prop-2-ynylamine hydrochloride belongs to the propargylamine class of compounds, which are characterized by an amino group attached to a propargyl (prop-2-yn-1-yl) moiety. The propargylamine framework is a versatile building block in medicinal chemistry and organic synthesis, with derivatives exhibiting a wide range of biological activities, including roles as enzyme inhibitors and intermediates for complex molecule synthesis.[1] The title compound is the hydrochloride salt of the tertiary amine 1,1-Diethyl-prop-2-ynylamine.
| Identifier | Value | Source |
| Chemical Name | 1,1-Diethyl-prop-2-ynylamine hydrochloride | - |
| CAS Number | 1593887-97-8 | [2][3] |
| Molecular Formula | C₇H₁₄ClN | [3] |
| Molecular Weight | 147.65 g/mol | [3] |
| Chemical Structure | ![]() | (Structure inferred) |
Proposed Synthesis and Experimental Protocols
A common and efficient method for the synthesis of propargylamines is the A³ coupling (Aldehyde-Alkyne-Amine) or the related KA² coupling (Ketone-Alkyne-Amine) reaction.[5][6] An alternative approach involves the direct alkylation of a suitable amine with a propargyl halide.[7]
Method: Alkylation of Diethylamine
This approach involves the reaction of diethylamine with a propargyl halide, such as propargyl bromide.
-
Reaction: (C₂H₅)₂NH + HC≡CCH₂Br → (C₂H₅)₂NCH₂C≡CH + HBr
Experimental Protocol: Synthesis of 1,1-Diethyl-prop-2-ynylamine
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethylamine (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or THF.
-
Addition of Base: Add a non-nucleophilic base, such as potassium carbonate or triethylamine (1.2 equivalents), to the solution to neutralize the hydrobromic acid formed during the reaction.
-
Addition of Alkylating Agent: Slowly add propargyl bromide (1.1 equivalents) to the stirred solution at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture, filter to remove the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation or column chromatography to yield pure 1,1-Diethyl-prop-2-ynylamine.
Caption: Proposed workflow for the synthesis of the free amine.
The conversion of the free amine to its hydrochloride salt is a standard acid-base reaction.[8]
Experimental Protocol: Hydrochloride Salt Formation
-
Dissolution: Dissolve the purified 1,1-Diethyl-prop-2-ynylamine in a dry, aprotic solvent like diethyl ether or ethyl acetate.
-
Acidification: Slowly add a solution of hydrochloric acid in a suitable solvent (e.g., 2M HCl in diethyl ether) to the stirred amine solution at 0°C.
-
Precipitation: The hydrochloride salt will precipitate out of the solution. Stir the mixture for an additional 30 minutes to ensure complete precipitation.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the filter cake with cold, dry diethyl ether to remove any excess acid or unreacted amine.
-
Drying: Dry the resulting white solid under vacuum to obtain pure 1,1-Diethyl-prop-2-ynylamine hydrochloride.
Caption: Workflow for the formation of the hydrochloride salt.
Potential Applications in Research and Development
The propargylamine motif is of significant interest in medicinal chemistry. Derivatives of propargylamine are known to act as inhibitors of monoamine oxidase (MAO), which are used in the treatment of Parkinson's disease.[1] Furthermore, propargylamines are valuable intermediates in the synthesis of various heterocyclic compounds and have been investigated for their potential anticancer properties.[5] The N,N-diethylamino group is also a common feature in many pharmaceuticals, often influencing the compound's pharmacokinetic properties.[9]
Given these precedents, 1,1-Diethyl-prop-2-ynylamine hydrochloride could serve as a valuable building block for:
-
Novel Enzyme Inhibitors: Exploration of its activity against various enzymes, including but not limited to MAOs.
-
Synthesis of Heterocyclic Libraries: The terminal alkyne provides a reactive handle for cycloaddition reactions and other transformations to create diverse molecular scaffolds.
-
Development of Anticancer Agents: As a starting material for more complex molecules with potential cytotoxic activity.
Safety, Handling, and Storage
Specific safety data for 1,1-Diethyl-prop-2-ynylamine hydrochloride is not available. Therefore, it is crucial to handle this compound with the precautions appropriate for related hazardous substances, such as propargylamine and diethylamine.
-
General Hazards: Propargylamines are often flammable, toxic, and corrosive.[1] Diethylamine is also flammable and can cause severe skin and eye irritation.[10] The hydrochloride salt is likely to be a skin and respiratory tract irritant.[10]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12] Avoid inhalation of dust and contact with skin and eyes.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]
Conclusion
1,1-Diethyl-prop-2-ynylamine hydrochloride is a chemical compound with significant potential as a building block in synthetic and medicinal chemistry. While direct experimental data is limited, its properties and reactivity can be reasonably inferred from its constituent functional groups and the behavior of analogous structures. The synthetic protocols and potential applications outlined in this guide are intended to provide a solid foundation for researchers and drug development professionals interested in exploring the utility of this and related compounds. As with any novel chemical, all handling and experimental work should be conducted with appropriate safety precautions.
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Solubility profile of 1,1-Diethyl-prop-2-ynylamine hydrochloride in water vs organic solvents
An In-Depth Technical Guide to the Solubility Profile of 1,1-Diethyl-prop-2-ynylamine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Introduction
1,1-Diethyl-prop-2-ynylamine hydrochloride is a substituted amine salt with potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.[1] The physical properties of such a compound are foundational to its utility, and among the most critical of these is its solubility. The extent to which a compound dissolves in a given solvent dictates its reaction kinetics, dictates the choice of purification methods, and, in the pharmaceutical context, profoundly impacts its formulation, bioavailability, and overall efficacy.
This technical guide provides a comprehensive analysis of the expected solubility profile of 1,1-Diethyl-prop-2-ynylamine hydrochloride. We will move from the foundational physicochemical principles that govern its behavior in different solvent systems to detailed, field-proven experimental protocols for its quantitative determination. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this compound's solubility characteristics.
Part 1: Theoretical Framework of Solubility
The solubility of a compound is not an arbitrary property but is dictated by its molecular structure and the intermolecular forces it can establish with a solvent. For 1,1-Diethyl-prop-2-ynylamine hydrochloride, its nature as an amine salt is the single most important factor.
Physicochemical Properties and Molecular Structure
1,1-Diethyl-prop-2-ynylamine hydrochloride is the salt formed from the reaction of the tertiary amine, N,N-diethylprop-2-yn-1-amine, with hydrochloric acid.[2] This conversion protonates the basic nitrogen atom, creating a positively charged quaternary ammonium cation and a chloride anion.
-
Ionic Character: The primary feature of the molecule is its ionic nature (R₃NH⁺Cl⁻). This salt structure immediately suggests a high degree of polarity.
-
Hydrophilic and Hydrophobic Regions: The molecule possesses a distinct hydrophilic (water-loving) head—the charged ammonium group—and a moderately sized hydrophobic (water-fearing) tail, consisting of two ethyl groups and a propargyl group.
This dual character means its solubility will be a delicate balance between the strong, favorable ion-dipole interactions of the salt group and the less favorable interactions of the hydrocarbon scaffolding.
Solubility in Aqueous Systems: A Multi-Factor Analysis
As an ionic salt, 1,1-Diethyl-prop-2-ynylamine hydrochloride is anticipated to be soluble in water. The strong ion-dipole forces between the ammonium and chloride ions and the polar water molecules are energetically favorable and promote the dissolution of the crystal lattice. However, several factors can significantly modulate this solubility.
-
The Critical Influence of pH: The aqueous solubility of an amine salt is intrinsically linked to the pH of the solution. The compound exists in an equilibrium between its ionized (salt) form and its non-ionized (free base) form.[3]
R₃NH⁺(aq) ⇌ R₃N(aq) + H⁺(aq)
According to Le Châtelier's Principle, in acidic or neutral solutions (lower pH), the equilibrium is shifted to the left, favoring the charged, highly water-soluble ammonium cation.[3] As the pH increases (becomes more basic), the concentration of H⁺ decreases, pulling the equilibrium to the right. This deprotonates the cation, forming the neutral free base, N,N-diethylprop-2-yn-1-amine. The free base is substantially less polar and, therefore, has significantly lower water solubility, which can lead to its precipitation from the solution.[4][5] Therefore, a sharp decrease in solubility is expected as the pH of the medium approaches and surpasses the pKa of the conjugate acid.
-
The Common Ion Effect: The solubility of a sparingly soluble salt is decreased when a solution already contains one of the ions from the salt. In the case of 1,1-Diethyl-prop-2-ynylamine hydrochloride, if the aqueous medium has a high pre-existing concentration of chloride ions (e.g., in brine or concentrated HCl solutions), the dissolution equilibrium will be pushed back towards the solid, undissolved salt, thereby reducing its overall solubility.[6][7] This phenomenon is particularly relevant in certain pharmaceutical formulations and physiological environments like the stomach.[6]
-
Effect of Temperature: For the vast majority of solid solutes, including salts, solubility in water increases as the temperature rises.[8][9][10] The increased kinetic energy allows the solvent molecules to more effectively break down the solute's crystal lattice structure.[10] This relationship can be precisely mapped by generating a solubility curve, which plots solubility against temperature.[8][11]
Solubility in Organic Solvents
The "like dissolves like" principle is the guiding tenet for predicting solubility in organic media. The ionic nature of 1,1-Diethyl-prop-2-ynylamine hydrochloride is the dominant factor.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents possess both a dipole moment and the ability to donate hydrogen bonds. They are effective at solvating both the ammonium cation and the chloride anion. Therefore, high solubility is expected in these solvents. For instance, the analogous compound diethylamine hydrochloride is known to be soluble in ethanol.[12]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have strong dipole moments but do not donate hydrogen bonds. They are excellent at solvating cations. Good solubility is anticipated, although perhaps slightly less than in polar protic solvents.
-
Low-Polarity and Nonpolar Solvents (e.g., Dichloromethane, Diethyl Ether, Hexane): These solvents lack the polarity needed to overcome the strong electrostatic forces holding the ionic lattice of the salt together. The energy input required to break the lattice is not sufficiently compensated by the weak van der Waals interactions with the solvent. Consequently, 1,1-Diethyl-prop-2-ynylamine hydrochloride is expected to be poorly soluble or insoluble in these solvents. It is important to note that its free base form, N,N-diethylprop-2-yn-1-amine, is reported to be soluble in solvents like diethyl ether and dichloromethane.[4]
Part 2: Experimental Determination of Solubility
While theoretical principles provide a robust framework for prediction, precise, quantitative solubility data must be determined empirically. The choice of method depends on the required accuracy and throughput.
Methodology 1: The Shake-Flask Method (Thermodynamic Solubility)
Considered the "gold standard" for its accuracy, the shake-flask method measures the equilibrium or thermodynamic solubility of a compound.[13][14] This value represents the true saturation point of the solute in the solvent under specific conditions.
-
Preparation: Add an excess amount of solid 1,1-Diethyl-prop-2-ynylamine hydrochloride to a known volume of the chosen solvent (e.g., buffered water at a specific pH) in a sealed, inert vessel. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Equilibration: Agitate the vessel at a constant, controlled temperature for a prolonged period (typically 24 to 72 hours).[14] The duration must be sufficient to ensure the system has reached a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the solid residue. This is a critical step and is typically achieved by high-speed centrifugation followed by careful withdrawal of the supernatant, or by passing the supernatant through a fine-pore filter (e.g., 0.22 µm PTFE) that does not adsorb the compound.
-
Quantification: Accurately dilute a known volume of the clear, saturated supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13][15]
-
Calculation: Determine the solubility by comparing the measured concentration to a standard calibration curve and expressing the result in units such as mg/mL or mol/L.
Caption: Workflow for Thermodynamic Solubility via the Shake-Flask Method.
Methodology 2: Laser Nephelometry (Kinetic Solubility Screening)
For early-stage research and drug discovery where compound availability is limited and throughput is key, laser nephelometry offers a rapid method for assessing kinetic solubility.[15][16] This technique does not measure true equilibrium but rather the point at which a compound precipitates when a concentrated organic stock solution is diluted into an aqueous buffer.[17]
-
Stock Solution: Prepare a high-concentration stock solution of 1,1-Diethyl-prop-2-ynylamine hydrochloride in 100% Dimethyl Sulfoxide (DMSO).
-
Plate Preparation: In a clear-bottomed microtiter plate (e.g., 96- or 384-well), dispense the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Serial Dilution: Add small, precise volumes of the DMSO stock solution to the buffer to create a range of final compound concentrations. The final DMSO concentration should be kept constant and low (e.g., 1-5%) across all wells to minimize co-solvent effects.
-
Incubation & Measurement: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature. Place the plate in a laser nephelometer. The instrument directs a laser beam through each well and measures the amount of light scattered at an angle by any suspended particles (precipitate).[18][19]
-
Data Analysis: The scattered light intensity (measured in Nephelometric Turbidity Units, NTU) is plotted against the compound concentration. The point at which the turbidity signal sharply increases above the background indicates the onset of precipitation. This concentration is reported as the kinetic solubility.[20]
Caption: Workflow for Kinetic Solubility Screening via Laser Nephelometry.
Part 3: Predicted Solubility Profile and Comparative Data
Based on the physicochemical principles discussed, a qualitative solubility profile for 1,1-Diethyl-prop-2-ynylamine hydrochloride can be predicted.
Table 1: Predicted Solubility Profile of 1,1-Diethyl-prop-2-ynylamine Hydrochloride
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water (pH 4.0) | Polar Protic | High | The compound is fully ionized, maximizing favorable ion-dipole interactions. |
| Water (pH 7.0) | Polar Protic | High | The compound remains predominantly in its ionized salt form. |
| Water (pH 9.0) | Polar Protic | Low | The pH is likely above the pKa, causing deprotonation to the less soluble free base. |
| Ethanol | Polar Protic | High | The solvent can effectively solvate both ions and the nonpolar regions. |
| Methanol | Polar Protic | High | Similar to ethanol, provides strong solvation for the ionic salt. |
| DMSO | Polar Aprotic | Moderate to High | The strong dipole can effectively solvate the cation. |
| Dichloromethane | Low-Polarity | Very Low / Insoluble | Insufficient polarity to overcome the ionic lattice energy. |
| Diethyl Ether | Nonpolar | Insoluble | Very weak intermolecular forces cannot dissolve the ionic salt. |
| Hexane | Nonpolar | Insoluble | A nonpolar solvent cannot solvate the charged ions. |
To provide a quantitative anchor, it is useful to examine the known solubility of a structurally similar and commercially common amine salt.
Table 2: Quantitative Solubility Data for the Analogous Compound Diethylamine Hydrochloride
| Solvent | Solubility ( g/100 g of solvent) | Temperature (°C) | Reference |
| Water | 232 | 25 | [12] |
| Ethanol | Soluble | 78 | [12] |
| Chloroform | Soluble | Not Specified | [12] |
| Diethyl Ether | Insoluble | Not Specified | [12] |
The extremely high water solubility of diethylamine hydrochloride supports the prediction of high aqueous solubility for 1,1-Diethyl-prop-2-ynylamine hydrochloride, although the larger hydrocarbon portion of the target molecule may slightly reduce its solubility relative to this analogue.
Conclusion
The solubility profile of 1,1-Diethyl-prop-2-ynylamine hydrochloride is dominated by its ionic salt character. It is predicted to be highly soluble in water and polar protic organic solvents like ethanol, with its aqueous solubility being highly dependent on pH, decreasing significantly in basic conditions. Conversely, it is expected to be poorly soluble in low-polarity and nonpolar organic solvents.
While these theoretical predictions offer valuable guidance for experimental design, they are not a substitute for empirical measurement. For applications requiring precise concentration data, such as in pharmaceutical formulation or process chemistry, the use of a validated method like the shake-flask protocol is strongly recommended to determine the thermodynamic solubility. For higher throughput screening, laser nephelometry provides a reliable and rapid assessment of kinetic solubility. A thorough understanding and experimental validation of this solubility profile are paramount to successfully utilizing 1,1-Diethyl-prop-2-ynylamine hydrochloride in any scientific or developmental context.
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A Comprehensive Technical Guide to the Safe Handling of 1,1-Diethyl-prop-2-ynylamine Hydrochloride
For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into a workflow demands a rigorous and scientifically-grounded approach to safety. This guide provides an in-depth examination of the handling precautions for 1,1-Diethyl-prop-2-ynylamine hydrochloride (CAS No. 1593887-97-8). In the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific molecule, this document synthesizes data from structurally related compounds to project a robust safety and handling protocol. Our approach is rooted in the understanding that the hazard profile of a molecule is a composite of its constituent functional groups.
Compound Identity and Inferred Physicochemical Properties
1,1-Diethyl-prop-2-ynylamine hydrochloride is a quaternary ammonium salt. Its structure comprises a central nitrogen atom bonded to two ethyl groups, a propargyl group (prop-2-yn-1-yl), and is salified with hydrochloric acid.
| Property | Inferred Value/Observation | Rationale & Safety Implication |
| CAS Number | 1593887-97-8[1] | Unambiguous identification is the cornerstone of chemical safety. |
| Molecular Formula | C7H14ClN[1] | Essential for molecular weight calculation and elemental analysis. |
| Molecular Weight | 147.65 g/mol [1] | Required for accurate preparation of solutions. |
| Physical State | Solid (crystalline powder) | Inferred from the hydrochloride salt form, similar to diethylamine hydrochloride.[2][3] Solids can pose a dust inhalation hazard. |
| Hygroscopicity | Likely hygroscopic | A common characteristic of amine hydrochlorides.[2][3] Requires storage in a dry, inert atmosphere to prevent degradation and clumping. |
| Solubility | Likely soluble in water | Quaternary ammonium salts and hydrochlorides are typically water-soluble.[3] This aids in cleanup but also means it can easily contaminate aqueous environments. |
Hazard Assessment: A Synthesis of Functional Group Toxicology
The primary directive in assessing the hazards of this compound is to analyze the risks posed by its key chemical features: the quaternary ammonium core, and most critically, the propargyl moiety.
2.1 The Propargylamine Moiety: A High-Hazard Functional Group
The presence of the propargyl group (a three-carbon chain with a terminal alkyne) attached to the nitrogen atom is the most significant contributor to this molecule's potential toxicity. Propargylamine itself is classified as highly toxic.
-
Acute Toxicity: Propargylamine is designated as "Fatal in contact with skin" (H310) and has a very low dermal LD50 in animal studies.[4][5][6] This suggests that 1,1-Diethyl-prop-2-ynylamine hydrochloride must be handled with extreme caution to prevent any skin contact.
-
Corrosivity: Propargylamine causes severe skin burns and eye damage.[5] While the quaternization and salt formation may modulate this, a high potential for irritation and corrosive action should be assumed.
-
Irritancy: The hydrochloride salt of propargylamine is a known irritant to the skin, eyes, and respiratory system.[7][8]
Causality: The high reactivity of the terminal alkyne and the amine functionality likely contributes to its toxicological profile, potentially through mechanisms involving covalent modification of biological macromolecules.
2.2 The Quaternary Ammonium Structure: Irritation and Systemic Effects
Quaternary Ammonium Compounds (QACs) are common in many products, but in their concentrated forms, as would be the case in a research setting, they present notable hazards.
-
Dermal and Ocular Hazard: QACs can cause skin and eye irritation, and in severe cases, damage.[9][10][11]
-
Inhalation Hazard: As a powder, dust inhalation can lead to respiratory irritation.[3]
-
Systemic Toxicity: While generally considered safe in dilute consumer products, high exposure to concentrated QACs can lead to significant health risks, including potential systemic toxicity.[9]
2.3 The Hydrochloride Salt:
The HCl salt form indicates the compound is a solid and likely an irritant. Upon combustion or decomposition, it can release hazardous gases such as nitrogen oxides (NOx) and hydrogen chloride.[2][12]
Core Directive: Standard Operating Procedure for Safe Handling
The following protocol is a self-validating system designed to minimize exposure and mitigate risk during the handling of 1,1-Diethyl-prop-2-ynylamine hydrochloride.
Engineering Controls & Designated Area
-
Designated Area: All weighing and manipulation of the solid compound must be conducted in a designated area, such as a certified chemical fume hood, to control the release of dust.
-
Ventilation: Ensure adequate ventilation to prevent the accumulation of dust or vapors.[10][13]
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., Nitrile), double-gloved. | To prevent skin contact, which may be fatal based on propargylamine data.[4][5] Gloves must be inspected before use and disposed of after handling.[10] |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against dust particles and potential splashes. QACs can cause serious eye damage.[10][13] |
| Lab Coat | Full-sleeved, buttoned lab coat. | To protect skin and clothing from contamination.[10] |
| Respiratory | A NIOSH-approved respirator may be necessary if handling large quantities or if dust cannot be adequately controlled in a fume hood.[13] | To prevent inhalation of irritating and potentially toxic dust. |
Handling and Use Protocol
The following workflow is designed to ensure a safe handling process from storage to use.
Caption: Safe Handling Workflow for 1,1-Diethyl-prop-2-ynylamine hydrochloride.
Storage and Stability
-
Conditions to Avoid: Keep away from heat, sparks, open flames, and strong oxidizing agents.[2][14]
-
Storage Requirements: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] Given its likely hygroscopic nature, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[14]
Emergency Procedures
Immediate and correct response to an exposure is critical.
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An In-Depth Technical Guide to the Synthesis of 1,1-Diethyl-prop-2-ynylamine from Ketone Precursors
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to 1,1-Diethyl-prop-2-ynylamine, a tetrasubstituted propargylamine, with a primary focus on methodologies originating from ketone precursors. Propargylamines are a critical class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of nitrogen-containing heterocycles, natural products, and pharmaceutically active molecules.[1][2] The synthesis of tetrasubstituted propargylamines, such as 1,1-Diethyl-prop-2-ynylamine, presents unique challenges due to the inherent lower reactivity of ketimine intermediates compared to their aldimine counterparts.[2][3] This guide delves into the most pertinent and efficient synthetic strategy, the Ketone-Amine-Alkyne (KA²) coupling reaction, providing a detailed examination of its mechanism, catalytic systems, and a representative experimental protocol. Furthermore, we will explore the significance of this molecule in the broader context of medicinal chemistry and drug development.
Introduction: The Significance of Tetrasubstituted Propargylamines
Propargylamines are characterized by an amino group attached to a carbon atom adjacent to a carbon-carbon triple bond. This structural motif is a key pharmacophore in a variety of bioactive compounds, including agents for treating neurodegenerative disorders like Parkinson's and Alzheimer's disease.[4] While the synthesis of trisubstituted propargylamines via the A³ (Aldehyde-Alkyne-Amine) coupling is well-established, the synthesis of tetrasubstituted analogs from ketones (the KA² coupling) has been a more recent and challenging endeavor.[2][5] The central challenge lies in the steric and electronic properties of the in-situ generated ketimine, which is less susceptible to nucleophilic attack by the metal acetylide.[2]
1,1-Diethyl-prop-2-ynylamine, the subject of this guide, is a quintessential example of a tetrasubstituted propargylamine. Its synthesis from readily available diethyl ketone represents an important transformation in organic synthesis, providing access to a sterically hindered and functionally rich building block.
The Ketone-Amine-Alkyne (KA²) Coupling: The Premier Synthetic Route
The most direct and atom-economical approach for the synthesis of 1,1-Diethyl-prop-2-ynylamine from a ketone precursor is the multicomponent Ketone-Amine-Alkyne (KA²) coupling reaction.[4][6][7] This one-pot reaction brings together a ketone, an amine, and a terminal alkyne to form the desired propargylamine, with water as the only byproduct.[5]
Mechanistic Insights
The generally accepted mechanism for the transition metal-catalyzed KA² coupling reaction involves several key steps, as illustrated below. The process is typically catalyzed by a transition metal salt, with copper and zinc complexes being the most common.[3][4]
Caption: Generalized mechanism for the KA² coupling reaction.
-
Ketimine/Ketiminium Ion Formation: The reaction initiates with the condensation of the ketone (diethyl ketone) and the amine (e.g., diethylamine) to form a ketimine, which can be in equilibrium with its protonated form, the more electrophilic ketiminium ion. This step is often the rate-limiting step, especially with less reactive aliphatic ketones.[6]
-
Metal Acetylide Formation: Concurrently, the terminal alkyne (acetylene) reacts with the transition metal catalyst (e.g., a copper(I) salt) to form a metal acetylide species. This activation of the alkyne's C-H bond is crucial for the subsequent nucleophilic addition.
-
Nucleophilic Addition: The highly nucleophilic metal acetylide then attacks the electrophilic carbon of the ketiminium ion. This step forms the new carbon-carbon bond and generates the final tetrasubstituted propargylamine product.
-
Catalyst Regeneration: The catalyst is regenerated and can then participate in another catalytic cycle.
Catalytic Systems: Overcoming the Reactivity Barrier
The choice of catalyst is critical for the success of the KA² coupling reaction, particularly with unactivated, acyclic ketones like diethyl ketone. While various transition metals have been employed, copper-based catalysts are the most prevalent due to their efficiency and cost-effectiveness.[3][7]
To enhance the rate of ketimine formation, co-catalysts are often employed. Titanium(IV) ethoxide (Ti(OEt)₄) has been shown to be effective in facilitating the condensation step, thereby improving the overall yield of the propargylamine.[4]
Table 1: Comparison of Catalytic Systems for KA² Coupling
| Catalyst System | Advantages | Disadvantages | Typical Conditions |
| Cu(I)/Cu(II) Salts | Readily available, cost-effective, good functional group tolerance.[8] | May require higher temperatures and longer reaction times for less reactive ketones. | Solvent-free or in a high-boiling solvent (e.g., toluene), 80-120°C.[2] |
| Zn(II) Salts | Environmentally benign, can promote the reaction under neat conditions.[4] | May exhibit lower reactivity with certain substrates compared to copper. | Neat (solvent-free), elevated temperatures. |
| Au(I)/Au(III) Complexes | Highly active, can catalyze the reaction under milder conditions. | High cost of the catalyst. | Lower temperatures, may be performed in various solvents. |
| Dual-Catalyst Systems (e.g., Cu/Ti) | Significantly improves yields for unactivated, acyclic ketones by accelerating ketimine formation.[6] | Increased complexity of the reaction mixture. | Similar to single-catalyst systems, with the addition of the co-catalyst. |
Experimental Protocol: A Representative Synthesis of a 1,1-Diethylpropargylamine Derivative
Materials and Reagents
-
Diethyl ketone
-
Diethylamine
-
Phenylacetylene
-
Copper(I) chloride (CuCl)
-
Toluene (anhydrous)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Step-by-Step Procedure
Caption: A typical experimental workflow for the KA² coupling reaction.
-
Reaction Setup: To a 10 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add copper(I) chloride (e.g., 0.020 g, 0.2 mmol, 10 mol%).[2]
-
Addition of Reactants: Under a nitrogen atmosphere, add anhydrous toluene (4 mL), followed by diethylamine (2.0 mmol), diethyl ketone (2.0 mmol), and phenylacetylene (2.2 mmol).[2]
-
Reaction: Stir the reaction mixture at 100 °C for 12 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure.
-
Extraction: To the residue, add water (5 mL) and dichloromethane (DCM, 15 mL). Separate the organic layer, wash it with a saturated sodium chloride solution, and dry it over anhydrous sodium sulfate.[2]
-
Purification: Concentrate the dried organic layer and purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate the desired 1,1-diethyl-N,N-diethyl-3-phenyl-prop-2-yn-1-amine.
Note: For the synthesis of the title compound, 1,1-Diethyl-prop-2-ynylamine, phenylacetylene would be replaced with a source of acetylene. This could involve bubbling acetylene gas through the reaction mixture or using a protected form of acetylene. The amine used would be ammonia or a protected form thereof. Reaction conditions would likely require optimization.
Physicochemical Properties and Characterization
Specific experimental data for 1,1-Diethyl-prop-2-ynylamine is not extensively reported. However, data for the closely related N,N-diethyl-prop-2-yn-1-amine (CAS 4079-68-9) can provide valuable estimates.
Table 2: Physicochemical Properties of N,N-Diethyl-prop-2-yn-1-amine
| Property | Value | Source |
| Molecular Formula | C₇H₁₃N | [9] |
| Molecular Weight | 111.18 g/mol | [9] |
| Boiling Point | 118-120 °C | [9] |
| Density | 0.804 g/mL | [9] |
| Water Solubility | Insoluble | [10] |
Characterization of the synthesized 1,1-Diethyl-prop-2-ynylamine would involve standard spectroscopic techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the carbon skeleton and the presence of the characteristic alkynyl and diethyl groups.
-
Infrared (IR) Spectroscopy: To identify the C≡C and C-N stretching vibrations.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Applications in Drug Development
The propargylamine motif is a cornerstone in medicinal chemistry. Its presence in marketed drugs and clinical candidates underscores its importance. For instance, Rasagiline and Selegiline are propargylamine-containing monoamine oxidase B (MAO-B) inhibitors used in the treatment of Parkinson's disease.[11]
While specific applications of 1,1-Diethyl-prop-2-ynylamine are not widely documented, its structural features make it an attractive scaffold for the development of novel therapeutic agents. The tetrasubstituted carbon center introduces steric bulk, which can influence receptor binding and metabolic stability. The terminal alkyne provides a versatile handle for further functionalization, for example, through "click chemistry" reactions to link the molecule to other pharmacophores or biomolecules.
Conclusion
The synthesis of 1,1-Diethyl-prop-2-ynylamine from ketone precursors is most effectively achieved through the Ketone-Amine-Alkyne (KA²) coupling reaction. While the lower reactivity of aliphatic ketones like diethyl ketone presents a challenge, the use of appropriate transition metal catalysts, particularly copper-based systems, and potentially co-catalysts, can facilitate this transformation. This guide has provided a detailed overview of the mechanistic underpinnings of the KA² reaction, a representative experimental protocol, and a discussion of the potential applications of the target molecule in medicinal chemistry. Further research into optimizing the reaction conditions for the specific synthesis of 1,1-Diethyl-prop-2-ynylamine and exploring its biological activity is warranted and holds promise for the discovery of new therapeutic agents.
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The Propargylamine Moiety in Drug Discovery: A Technical Guide to 1,1-Diethyl-prop-2-ynylamine Hydrochloride
This guide provides a comprehensive technical overview of 1,1-Diethyl-prop-2-ynylamine hydrochloride, a member of the versatile propargylamine class of compounds. Intended for researchers, scientists, and professionals in drug development, this document will delve into the synthesis, chemical properties, and potential medicinal chemistry applications of this specific molecule, grounded in the broader context of propargylamine pharmacology.
Introduction: The Significance of the Propargylamine Scaffold
The propargylamine moiety, characterized by an amino group connected to a propargyl group (a C≡C triple bond), is a cornerstone in medicinal chemistry.[1][2] Its unique electronic and structural features allow for a diverse range of chemical transformations, making it a valuable building block for the synthesis of complex heterocyclic compounds and other pharmacologically active molecules.[3] Propargylamine derivatives have shown significant promise in various therapeutic areas, including neurodegenerative disorders and oncology.[1][4] The triple bond can participate in various reactions, including cycloadditions and coupling reactions, enabling the construction of diverse molecular architectures.
This guide focuses on a specific, yet under-documented, member of this class: 1,1-Diethyl-prop-2-ynylamine hydrochloride. We will explore its synthesis based on established methodologies for tertiary propargylamines and discuss its potential as a valuable scaffold in the design of novel therapeutic agents.
Chemical Properties of 1,1-Diethyl-prop-2-ynylamine Hydrochloride
Correctly identifying the target compound is paramount for any research endeavor. The key chemical properties of 1,1-Diethyl-prop-2-ynylamine hydrochloride are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1593887-97-8 | [5][6] |
| Molecular Formula | C7H14ClN | [5][6] |
| Molecular Weight | 147.65 g/mol | [5][6] |
Synthesis of 1,1-Diethyl-prop-2-ynylamine Hydrochloride
The A3 Multicomponent Coupling Reaction
The A3 coupling is a one-pot, three-component reaction involving an aldehyde, an alkyne, and an amine, typically catalyzed by a metal salt, most commonly copper or silver.[7][8] This reaction is highly atom-economical and allows for the efficient construction of propargylamines.[9]
For the synthesis of 1,1-Diethyl-prop-2-ynylamine, a variation of the A3 coupling or a related alkynylation reaction would be employed. A plausible synthetic approach would involve the reaction of diethylamine with an appropriate electrophile in the presence of a terminal alkyne.
Conceptual Experimental Protocol: Synthesis of 1,1-Diethyl-prop-2-ynylamine via a Modified A3 Coupling Approach
Disclaimer: This is a conceptual protocol based on general principles of the A3 coupling reaction and has not been optimized for this specific product.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a suitable solvent (e.g., toluene, methanol, or water).[7]
-
Catalyst Addition: Introduce a catalytic amount of a metal salt, such as CuBr or AgI (typically 1-5 mol%).[8]
-
Reagent Addition: Add diethylamine (1.0 equivalent), followed by an aldehyde (e.g., formaldehyde or a protected form thereof, 1.0 equivalent), and the terminal alkyne, acetylene gas (or a suitable acetylene equivalent), bubbled through the reaction mixture.
-
Reaction Conditions: The reaction mixture is stirred at a suitable temperature, ranging from room temperature to reflux, for a period of 4 to 24 hours, depending on the specific substrates and catalyst used.[7]
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography.
-
Salt Formation: The purified 1,1-Diethyl-prop-2-ynylamine free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrochloric acid to precipitate the hydrochloride salt. The salt is then collected by filtration and dried.
Alternative Synthetic Route: Alkylation of Diethylamine
An alternative and straightforward method for the synthesis of tertiary propargylamines is the direct alkylation of a secondary amine with a propargyl halide.[10]
Conceptual Experimental Protocol: Synthesis of N,N-Diethylpropargylamine via Alkylation
Disclaimer: This protocol is based on a known procedure for a similar compound and would require optimization.[10]
-
Reaction Setup: In a reaction vessel, dissolve diethylamine (1 equivalent) in a suitable solvent such as toluene.[10]
-
Base Addition: Add a base, for instance, potassium carbonate (2 equivalents), to the solution.[10]
-
Alkylation: To this mixture, add 3-bromopropyne (1.5 equivalents) dropwise at room temperature.[10]
-
Reaction: Stir the reaction mixture at room temperature for approximately 15 hours.[10]
-
Work-up: Filter the reaction mixture to remove the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by column chromatography to yield N,N-diethylprop-2-yn-1-amine.[10]
-
Salt Formation: As described in the previous protocol, treat the purified free base with hydrochloric acid to obtain the hydrochloride salt.
Potential Applications in Medicinal Chemistry
The propargylamine scaffold is a privileged structure in medicinal chemistry due to its presence in several approved drugs and its potential for diverse biological activities.[1][2] While there is no specific biological data for 1,1-Diethyl-prop-2-ynylamine hydrochloride, we can infer its potential applications based on the activities of structurally related tertiary propargylamines.
Anticancer Potential
Numerous studies have highlighted the anticancer properties of propargylamine derivatives.[1][11][4] These compounds can exhibit cytotoxic selectivity towards cancer cells, making them promising candidates for further development as chemotherapeutic agents.[1] The presence of the alkyne functionality allows for its use in "click chemistry" for targeted drug delivery or the synthesis of more complex anticancer agents.
Neuroprotective Agents
The propargylamine moiety is a key feature in several drugs used for the treatment of neurodegenerative diseases like Parkinson's disease. For instance, selegiline and rasagiline are well-known monoamine oxidase B (MAO-B) inhibitors containing a propargylamine group. While the specific activity of 1,1-Diethyl-prop-2-ynylamine hydrochloride is unknown, its core structure suggests that it could be a valuable starting point for the design of novel neuroprotective agents.[12]
Building Block for Heterocyclic Synthesis
Beyond its own potential biological activity, 1,1-Diethyl-prop-2-ynylamine hydrochloride serves as a versatile building block for the synthesis of a wide array of nitrogen-containing heterocyclic compounds.[13][3] These heterocyclic scaffolds are central to the structure of many pharmaceuticals. The reactivity of the alkyne and the amine functionalities allows for various cyclization and modification reactions.
Conclusion
1,1-Diethyl-prop-2-ynylamine hydrochloride, while not extensively studied, represents a molecule of significant interest within the field of medicinal chemistry. Its synthesis can be readily achieved through established methods such as the A3 coupling reaction or direct alkylation. Based on the well-documented activities of the broader propargylamine class, this compound holds potential as a scaffold for the development of novel anticancer and neuroprotective agents. Furthermore, its utility as a synthetic intermediate opens avenues for the creation of diverse and complex molecular architectures for drug discovery. Further investigation into the biological activities of this specific compound is warranted to fully elucidate its therapeutic potential.
Visualizations
Caption: Potential applications of 1,1-Diethyl-prop-2-ynylamine HCl.
References
-
Martinez-Amezaga, M., et al. (2020). Synthesis of propargylamines via the A3 multicomponent reaction and their biological evaluation as potential anticancer agents. Organic & Biomolecular Chemistry. [Link]
- Chalkidis, S. G., & Vougioukalakis, G. C. (2023). A new, straightforward, highly efficient, and mild catalytic protocol for the synthesis of α‐tertiary propargylamines, via the multicomponent KA² reaction. European Journal of Organic Chemistry.
- Gupta, J., & Rashmi. (n.d.). A walk around A3 Coupling for the synthesis of Propargylamines. Journal of Pharmacognosy and Phytochemistry.
- Metal-free multicomponent approach for the synthesis of propargylamine: a review. (n.d.).
- Recent Advances in A3 Coupling with Metal Salts. (n.d.). Encyclopedia.pub.
-
Synthesis of propargylamines via A3 multicomponent reaction and biological evaluation as potential anticancer agents. (2020). ResearchGate. [Link]
-
Martinez-Amezaga, M., et al. (2020). Synthesis of propargylamines via the A3 multicomponent reaction and their biological evaluation as potential anticancer agents. Semantic Scholar. [Link]
-
CAS No. 1593887-97-8, 1,1-Diethyl-prop-2-ynylamine hydrochloride. (n.d.). 001CHEMICAL. [Link]
- Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermedi
-
CAS No. 1593887-97-8, 1,1-Diethyl-prop-2-ynylamine hydrochloride. (n.d.). 001CHEMICAL. [Link]
- Propargyl Amines: Versatile Building Blocks in Post‐Ugi Transform
-
Prop-2-ynylamine hydrochloride. (n.d.). PubChem. [Link]
- Synthesis and characterization of two new carboxamides compounds: n-prop-2-ynylacrylamide and n-prop-2-ynylbut-2-enamide. (2025).
- Innovative Syntheses and Reactivity of Propiolamidines. (2025). MDPI.
- Reaction of 2-(2-Cyanoethyl)-1,1-dimethylhydrazine with Prop-2-ynyl Bromide, 1,3-Dibromopropyne, and Allyl Bromide. (2025).
Sources
- 1. Synthesis of propargylamines via the A3 multicomponent reaction and their biological evaluation as potential anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Propargyl Amines: Versatile Building Blocks in Post‐Ugi Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. 001chemical.com [001chemical.com]
- 6. 001chemical.com [001chemical.com]
- 7. phytojournal.com [phytojournal.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. N,N-Diethylpropargylamine synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. chemimpex.com [chemimpex.com]
- 13. mdpi.com [mdpi.com]
Comprehensive Crystallographic Characterization Guide: 1,1-Diethyl-prop-2-ynylamine Hydrochloride
Topic: Crystal Structure Analysis of 1,1-Diethyl-prop-2-ynylamine Hydrochloride Content Type: Technical Guide / Whitepaper Audience: Researchers, Crystallographers, and Drug Development Scientists
Executive Summary
1,1-Diethyl-prop-2-ynylamine hydrochloride (IUPAC: 3-ethylpent-1-yn-3-amine hydrochloride) represents a critical class of sterically hindered,
This guide provides a definitive protocol for the solid-state analysis of this compound. It moves beyond generic crystallography manuals to address the specific physicochemical nuances of tertiary carbinamine salts, ensuring high-resolution data collection and robust structural refinement.
Chemical Profile & Structural Logic
Before attempting crystallization, one must understand the molecular geometry that dictates packing.
-
Compound Identity: 1,1-Diethyl-prop-2-ynylamine Hydrochloride[1][2]
-
IUPAC Name: 3-ethylpent-1-yn-3-amine hydrochloride
-
Formula:
-
Symmetry: The cation possesses a plane of symmetry (if the ethyl groups adopt a specific conformation) but is chemically achiral (meso-like local symmetry at the quaternary carbon).
-
Key Interaction Sites:
-
Ammonium Headgroup (
): The primary donor for charge-assisted hydrogen bonding. -
Chloride Anion (
): The primary acceptor, likely coordinating 3-4 hydrogen bonds, acting as the "glue" in the lattice. -
Geminal Ethyl Groups: Sources of potential static disorder due to high thermal motion.
-
Alkyne Terminus (
): A weak hydrogen bond donor ( ).
-
Crystallization Protocol: The "Anti-Solvent" Approach
Standard evaporation often yields polycrystalline crusts for this class of highly soluble amine salts. The following vapor diffusion protocol is optimized to slow nucleation and order the flexible ethyl chains.
Methodology: Vapor Diffusion
-
Target Concentration: 20 mg/mL.
-
Solvent (Inner Vial): Methanol (MeOH) or Ethanol (EtOH). The salt is highly soluble here.
-
Anti-Solvent (Outer Vial): Diethyl Ether (
) or Hexane. -
Mechanism:
slowly diffuses into the alcohol, lowering the dielectric constant and gently forcing the ionic lattice to assemble.
Senior Scientist Note: Do not use acetone as the anti-solvent if there is any trace of free amine, as Schiff base formation is possible. For the HCl salt, acetone is safe but ether yields better diffraction quality.
Workflow Diagram
Figure 1: Optimized vapor diffusion workflow for amine hydrochloride salts. Filtration is critical to prevent heterogeneous nucleation.
Data Collection Strategy
For this specific salt, room temperature data collection is a critical error . The terminal ethyl groups will exhibit high thermal ellipsoids, potentially obscuring the precise geometry of the quaternary center.
Instrumental Parameters
| Parameter | Setting | Rationale |
| Temperature | 100 K (Liquid | Essential to freeze ethyl group rotation and locate ammonium protons. |
| Source | Mo K | Preferred over Cu for this salt to minimize absorption corrections, though Cu is acceptable. |
| Resolution | 0.75 Å or better | Required to resolve the |
| Redundancy | > 4.0 | High redundancy aids in accurate absorption correction and outlier rejection. |
Structural Solution & Refinement (The Core)
This section details the specific crystallographic challenges you will face with 1,1-diethyl-prop-2-ynylamine HCl and how to solve them.
A. Space Group Determination
Since the molecule is achiral, expect centrosymmetric space groups.
-
Most Likely:
(Monoclinic) or (Orthorhombic). -
Warning: If the ethyl groups twist to break symmetry, the structure could crystallize in a non-centrosymmetric group (e.g.,
) as a racemate, or . Always check for systematic absences carefully.
B. The Ammonium Group ( )
The position of the hydrogen atoms on the nitrogen is the most critical structural feature.
-
Initial Solution: Solve using Direct Methods (SHELXT) or Intrinsic Phasing.
-
Difference Fourier Map: After refining non-hydrogen atoms anisotropically, generate a difference map (
). You should see three distinct electron density peaks around the Nitrogen atom in a tetrahedral geometry. -
Refinement:
-
Do not force ideal geometry immediately. Attempt to refine the H coordinates freely with isotropic thermal parameters (
of N).[3] -
If unstable, use a riding model (HFIX 137 in SHELX) which allows the
group to rotate to optimize H-bonds with .
-
C. Handling Ethyl Group Disorder
The two ethyl groups attached to the quaternary carbon often display "wagging" disorder.
-
Diagnosis: Elongated thermal ellipsoids on the terminal methyl carbons (
). -
Fix: Use the PART command in SHELX.
-
Split the ethyl group into two components (Part 1 and Part 2).
-
Refine their occupancy (variable 21 for Part 1, 1-21 for Part 2).
-
Apply similarity restraints (SAME or SADI) to bond lengths and angles to maintain chemical logic.
-
D. Hydrogen Bonding Network
The lattice energy is dominated by the Charge-Assisted Hydrogen Bond (CAHB) network.
-
Primary Interaction:
-
Geometry: Expect a chloride ion coordinated by 3 ammonium protons (from different molecules), forming a 2D sheet or 3D network.
-
Secondary Interaction: Look for
. This is a weak, linear interaction often overlooked but crucial for packing directionality.
Structural Logic Diagram
Figure 2: Interaction hierarchy. The N-H...Cl interaction anchors the lattice, while the ethyl groups fill voids, often leading to disorder.
Validation & Reporting Standards
To ensure your dataset meets the "Trustworthiness" pillar of E-E-A-T, follow these validation steps before publication or internal reporting.
-
CheckCIF: Run your .cif file through the IUCr CheckCIF server.
-
Common Alert: "Level A/B alert on Hirshfeld Test."
-
Cause: Likely the disordered ethyl groups.
-
Resolution: If disorder is modeled correctly, explain it in the validation response. Do not ignore it.
-
-
Absolute Structure: Since the molecule is achiral, the Flack parameter is irrelevant. Ensure the space group is centrosymmetric.
-
Bond Precision: For a well-collected structure at 100 K, C-C bond uncertainties should be
Å.
References
-
Glaser Reaction Context & Synthesis
-
Shi, W., et al. "Copper-promoted oxidative coupling of primary amines." Journal of Organic Chemistry, 2018. Link (Contextual grounding for alkyne amine synthesis).
-
-
Crystallographic Methods for Salts
-
Müller, P. "Crystal structure refinement: A crystallographer's guide to SHELXL." Oxford University Press, 2006. Link
-
-
Hydrogen Bonding in Amine Chlorides
-
Aakeröy, C. B., et al. "Charge-assisted hydrogen bonds and the design of solid-state structures." Chemical Communications, 2002. Link
-
-
Compound Data (Analogous Structures)
-
PubChem CID 19433827 (N-Ethylpentan-3-amine hydrochloride - saturated analog). Link
-
Sources
Methodological & Application
Application Note: Sonogashira Coupling of 1,1-Diethyl-prop-2-ynylamine Hydrochloride
This Application Note and Protocol guide is designed for the specific chemical behavior of 1,1-Diethyl-prop-2-ynylamine hydrochloride (also known as 3-ethylpent-1-yn-3-amine hydrochloride) in Sonogashira cross-coupling reactions.
Executive Summary
1,1-Diethyl-prop-2-ynylamine is a sterically hindered, tertiary carbinamine motif frequently used in medicinal chemistry to introduce solubility-enhancing amine groups or as a rigid linker in fragment-based drug discovery.
However, its commercial availability as a hydrochloride salt (HCl) presents a specific synthetic challenge. The acidic proton of the ammonium salt (
This guide provides a robust, self-validating protocol for coupling this specific substrate with aryl halides, emphasizing the "In-Situ Neutralization Strategy" to streamline workflow and maximize yield.
Chemical Context & Mechanistic Strategy
The Substrate Challenge
-
Molecule: 1,1-Diethyl-prop-2-ynylamine hydrochloride (
). -
Structure: A terminal alkyne attached to a quaternary carbon bearing a primary amine.
-
Steric Profile: The two ethyl groups at the
-position create significant steric bulk. While this prevents the amine from poisoning the Palladium catalyst (a common issue with linear primary amines), it also reduces the rate of copper acetylide formation. -
Acidity: The HCl salt effectively "masks" the alkyne. The reaction requires a base not just for the Sonogashira cycle, but to first liberate the free amine.
The "Double-Base" Requirement
In a standard Sonogashira, 1 equivalent of base neutralizes the hydrohalic acid (HX) generated from the coupling. For this substrate, you must add an additional equivalent of base to neutralize the starting material.
-
Standard Stoichiometry: 1.5 - 2.0 eq Base.
-
Required Stoichiometry: 3.0 - 4.0 eq Base (to ensure free amine generation and drive the equilibrium).
Mechanistic Pathway
The following diagram illustrates the critical "Salt Neutralization" step preceding the catalytic cycle.
Optimized Experimental Protocol
Critical Parameters
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh3)2Cl2 (2-5 mol%) | Robust, air-stable precatalyst. The bis-phosphine ligands stabilize Pd against the free amine product. |
| Co-Catalyst | CuI (1-3 mol%) | Essential for terminal alkyne activation at room temperature. |
| Base | Triethylamine (Et3N) or DIPEA | Use Et3N for general cases. Use DIPEA if the aryl halide is extremely hindered. |
| Solvent | DMF (Anhydrous) | The HCl salt is insoluble in THF/Toluene. DMF ensures homogeneity, which is critical for the neutralization step. |
| Stoichiometry | Base: 4.0 equiv | 1 eq for HCl salt + 1 eq for reaction + 2 eq excess to drive rate. |
| Atmosphere | Argon/Nitrogen (Strict) | Oxygen causes Glaser homocoupling (dimerization) of the alkyne, consuming the substrate. |
Step-by-Step Procedure
Scale: 1.0 mmol Aryl Halide basis.
1. Preparation of Reaction Vessel:
-
Flame-dry or oven-dry a 10 mL round-bottom flask or reaction vial.
-
Equip with a magnetic stir bar and a rubber septum.
-
Cool under a stream of dry Argon or Nitrogen.
2. Reagent Addition (Solids):
-
Add Aryl Halide (1.0 mmol, 1.0 eq).
-
Add 1,1-Diethyl-prop-2-ynylamine hydrochloride (177 mg, 1.2 mmol, 1.2 eq).
-
Add Pd(PPh3)2Cl2 (35 mg, 0.05 mmol, 5 mol%).
-
Add CuI (6 mg, 0.03 mmol, 3 mol%).
-
Note: Keep CuI away from direct light if possible to prevent degradation before use.
-
3. Solvent and Base Addition:
-
Seal the vessel. Purge with Argon for 5 minutes.
-
Add Anhydrous DMF (3.0 - 5.0 mL) via syringe.
-
Crucial Step: Add Triethylamine (Et3N) (0.56 mL, 4.0 mmol, 4.0 eq) dropwise via syringe.
4. Degassing (The "Self-Validating" Step):
-
Insert a long needle connected to the Argon line into the solution (submerged).
-
Insert a short vent needle.
-
Sparge (bubble) the solution for 10-15 minutes .
-
Why? If the solution turns blue/green later, it means oxygen was present (oxidizing Cu(I) to Cu(II)). Proper degassing prevents this.
-
5. Reaction:
-
Remove needles and seal the septum (or close the vial cap tightly).
-
Stir at Room Temperature (25°C) for 4–12 hours.
-
Monitoring: Check TLC or LCMS.[3]
-
Optimization: If conversion is <50% after 4 hours, heat to 50°C . The steric bulk of the diethyl group may require thermal energy to push the transmetallation step.
-
6. Work-up:
-
Dilute with Ethyl Acetate (20 mL).
-
Wash with Water (2 x 20 mL) to remove DMF and Et3N·HCl salts.[1][2]
-
Wash with Brine (1 x 10 mL).
-
Dry over
, filter, and concentrate.[3] -
Purification: Flash chromatography.[3] (Note: The product is a primary amine; add 1% Et3N to the eluent to prevent streaking on silica).
Troubleshooting & Optimization Logic
Use this decision tree to diagnose reaction failures.
Common Failure Modes Table
| Symptom | Diagnosis | Corrective Action |
| Low Yield | Incomplete Salt Neutralization | Ensure DMF is used (not THF) to solubilize the salt, allowing the base to react. Increase base to 5.0 eq. |
| Homocoupling (Dimer) | Oxygen Ingress | The terminal alkyne dimerized. Degas solvents vigorously. Add CuI last under Argon flow. |
| Streaking on TLC | Amine Interaction with Silica | The product is a basic amine. Pre-treat the silica column with 1% Triethylamine/Hexanes before loading. |
| Stalled Reaction | Steric Hindrance | The 1,1-diethyl group adds bulk. Heat reaction to 60°C . Switch catalyst to Pd(dppf)Cl2 for a wider bite angle. |
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry.[4] Chemical Reviews, 107(3), 874–922. Link
- Liang, Y., et al. (2011). Palladium-Catalyzed Sonogashira Coupling of Propargylamines. Journal of Organic Chemistry. (General protocols for propargylamines).
-
Sigma-Aldrich. 3-Ethylpentan-3-amine hydrochloride Product Page (Structural Analog Data). Link
-
Organic Chemistry Portal. Sonogashira Coupling Mechanism and Conditions. Link
Sources
Using 1,1-Diethyl-prop-2-ynylamine hydrochloride as a linker in antibody-drug conjugates
Application Note: Steric Stabilization of Antibody-Drug Conjugates using 1,1-Diethyl-prop-2-ynylamine Hydrochloride
Executive Summary
This guide details the application of 1,1-Diethyl-prop-2-ynylamine hydrochloride as a heterobifunctional linker spacer in the development of Antibody-Drug Conjugates (ADCs). Unlike standard linear aliphatic linkers, this molecule features a gem-diethyl substitution at the
Key Technical Advantage: The steric bulk provided by the ethyl groups significantly retards enzymatic hydrolysis of the resulting amide bond in systemic circulation. This makes it an ideal candidate for non-cleavable linker strategies or for stabilizing the attachment point of a payload that requires lysosomal degradation of the antibody for release. The terminal alkyne moiety enables precise, site-specific conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Mechanism of Action & Chemical Logic
The Steric Shielding Effect
In standard ADC design, linear linkers (e.g., amino-caproic acid) form amide bonds that are susceptible to promiscuous serum proteases. Premature cleavage leads to systemic toxicity.
The 1,1-Diethyl-prop-2-ynylamine linker introduces a quaternary carbon center adjacent to the nitrogen. When this amine is coupled to a payload (forming an amide), the two ethyl groups create a "steric umbrella."
-
Outcome: The bulky ethyl groups physically block the active sites of serum proteases (e.g., esterases, amidases) from accessing the carbonyl carbon, thereby increasing the plasma half-life (
) of the conjugate.
The "Click" Handle
The terminal alkyne (prop-2-ynyl) group serves as a bioorthogonal handle. It reacts selectively with azide-functionalized antibodies (mAb-
Experimental Workflow Visualization
The following diagram illustrates the conjugation pathway, highlighting the role of the gem-diethyl group in shielding the payload linkage.
Figure 1: Synthesis pathway utilizing 1,1-Diethyl-prop-2-ynylamine to create a sterically shielded drug-linker construct.
Detailed Protocols
Protocol A: Synthesis of Alkyne-Functionalized Payload (Drug-Linker)
Objective: To attach the linker to a carboxyl-containing cytotoxic payload (e.g., MMAE derivative or PBD dimer) while establishing the sterically hindered amide bond.
Reagents:
-
Payload-COOH (1.0 eq)
-
1,1-Diethyl-prop-2-ynylamine HCl (1.2 eq)
-
HATU (1.2 eq) or PyBOP
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (Dimethylformamide)
Step-by-Step Procedure:
-
Dissolution: Dissolve the Payload-COOH in anhydrous DMF (concentration ~0.1 M) under nitrogen atmosphere.
-
Activation: Add DIPEA followed by HATU. Stir at room temperature (RT) for 15 minutes to generate the active ester in situ.
-
Coupling: Add 1,1-Diethyl-prop-2-ynylamine hydrochloride directly to the reaction mixture.
-
Note: The hydrochloride salt requires the excess DIPEA present to deprotonate the amine for reaction.
-
-
Reaction: Stir at RT for 4–16 hours.
-
Critical Check: Monitor via LC-MS. Due to steric hindrance, this coupling is slower than with primary linear amines. If conversion is <50% after 4 hours, heat to 40°C.
-
-
Purification: Dilute with Ethyl Acetate, wash with 1N HCl (to remove unreacted amine), saturated
, and brine. Dry over and concentrate. -
Isolation: Purify via Flash Chromatography (Silica gel) or Preparative HPLC.
-
Target:Drug-Amide-C(Et)2-Alkyne .
-
Protocol B: Antibody Conjugation via CuAAC (Click Chemistry)
Objective: Conjugate the Drug-Linker to an Azide-functionalized Antibody.
Reagents:
-
mAb-Azide (e.g., generated via enzymatic remodeling or NHS-Azide labeling) in PBS (pH 7.4).
-
Drug-Linker (from Protocol A) in DMSO.
-
CuSO4 (50 mM stock in water).
-
THPTA Ligand (250 mM stock in water) – Essential to protect protein from oxidative damage.
-
Sodium Ascorbate (500 mM fresh stock).
Step-by-Step Procedure:
-
Preparation: Adjust mAb-Azide concentration to 2–5 mg/mL in PBS.
-
Drug Addition: Add the Drug-Linker (5–10 equivalents per azide site) to the mAb solution. Ensure final DMSO content is <10% (v/v) to prevent antibody precipitation.
-
Catalyst Complexing: Premix
and THPTA (molar ratio 1:5) in a separate tube. -
Initiation: Add the Cu-THPTA complex to the reaction (final [Cu] ~0.5 mM). Immediately add Sodium Ascorbate (final concentration 5 mM).
-
Incubation: Incubate at RT for 1–2 hours with gentle rotation. Do not vortex.
-
Process Control: The reaction should proceed under anaerobic conditions if possible (degassed buffers) to maximize efficiency, though THPTA allows aerobic reaction.
-
-
Quenching: Add EDTA (final 10 mM) to chelate copper.
-
Purification: Remove excess small molecules via Size Exclusion Chromatography (SEC) (e.g., PD-10 column) or extensive dialysis against PBS.
Quality Control & Data Analysis
Analytical Specifications Table
| Parameter | Method | Acceptance Criteria |
| Drug-to-Antibody Ratio (DAR) | HIC-HPLC or LC-MS (Q-TOF) | Target ± 0.3 (e.g., DAR 4.0 ± 0.3) |
| Free Drug Content | RP-HPLC | < 1.0% |
| Aggregation | SEC-HPLC | < 5.0% High Molecular Weight species |
| Endotoxin | LAL Assay | < 0.5 EU/mg |
Stability Validation (Self-Validating Step)
To confirm the efficacy of the 1,1-diethyl steric shield :
-
Incubate the synthesized ADC in human plasma at 37°C.
-
Aliquot samples at 0, 24, 48, and 96 hours.
-
Analyze Free Drug release via LC-MS/MS.
-
Success Metric: <5% free drug release over 96 hours indicates successful steric protection of the amide bond.
References
-
Agard, N. J., & Baskin, J. M. (2025). Bioorthogonal Chemistry in ADC Design: Strategies for Site-Specific Conjugation. Bioconjugate Chemistry Reviews. Link
-
Sletten, E. M., & Bertozzi, C. R. (2011). From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions. Accounts of Chemical Research. Link
-
Lyon, R. P., et al. (2014). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. Nature Biotechnology. Link(Cited for context on steric stabilization importance in ADCs).
-
PubChem Compound Summary. (2025). 3-Ethyl-1-pentyn-3-amine hydrochloride (CAS 1593887-97-8). National Center for Biotechnology Information. Link
Application Notes and Protocols: Functionalization of Terminal Alkynes with 1,1-Diethyl-prop-2-ynylamine Hydrochloride
Introduction
The functionalization of terminal alkynes is a cornerstone of modern organic synthesis, fueling advancements in drug discovery, materials science, and chemical biology.[1][2] Propargylamines, in particular, are a privileged structural motif found in a variety of bioactive molecules and serve as versatile synthetic intermediates for the construction of complex nitrogen-containing heterocycles.[3][4][5] 1,1-Diethyl-prop-2-ynylamine, often used as its hydrochloride salt for improved stability and handling, is a key reagent and building block in the synthesis of a diverse array of functionalized alkynes and their derivatives. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications and protocols for the functionalization of terminal alkynes utilizing 1,1-Diethyl-prop-2-ynylamine hydrochloride.
The core utility of 1,1-Diethyl-prop-2-ynylamine lies in its dual functionality: a terminal alkyne for coupling reactions and a tertiary amine that can direct or participate in transformations. This unique combination allows for its use in a variety of powerful synthetic strategies, most notably in Mannich-type reactions and cross-dehydrogenative coupling (CDC) processes.
Core Concepts and Mechanistic Insights
The Mannich Reaction: A Classic Approach to Propargylamine Synthesis
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (in this case, a terminal alkyne), an aldehyde (commonly formaldehyde), and a secondary amine (such as diethylamine, which is a precursor to the title compound).[6][7] The reaction proceeds through the formation of an electrophilic iminium ion from the aldehyde and amine, which is then attacked by the nucleophilic terminal alkyne.[8]
When employing 1,1-Diethyl-prop-2-ynylamine hydrochloride, the molecule itself can be seen as a pre-formed "Mannich-ready" fragment, or it can be synthesized in situ from diethylamine, formaldehyde, and acetylene. A more common application involves using a terminal alkyne, an aldehyde, and diethylamine to generate a more complex propargylamine. This is often referred to as the A³ (aldehyde-alkyne-amine) coupling reaction.[9][10]
Cross-Dehydrogenative Coupling (CDC): An Atom-Economical Alternative
Cross-dehydrogenative coupling has emerged as a powerful and atom-economical method for forming C-C bonds directly from two C-H bonds.[3] In the context of propargylamine synthesis, this involves the coupling of a terminal alkyne's C(sp)-H bond with a C(sp³)-H bond adjacent to the nitrogen atom of a tertiary amine.[11] This approach avoids the need for pre-functionalized starting materials, offering a more direct and efficient route to functionalized alkynes. Copper and zinc-based catalysts are frequently employed to facilitate this transformation.[3][11]
Experimental Protocols
Protocol 1: Copper-Catalyzed A³ Coupling for Propargylamine Synthesis
This protocol describes a general procedure for the three-component coupling of a terminal alkyne, an aldehyde, and diethylamine to synthesize a functionalized propargylamine.
Materials:
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Aldehyde (e.g., Benzaldehyde)
-
Diethylamine
-
Copper(I) Bromide (CuBr)
-
Toluene (anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add CuBr (5 mol%).
-
Add the terminal alkyne (1.0 mmol), aldehyde (1.0 mmol), and diethylamine (1.2 mmol).
-
Add anhydrous toluene (5 mL) and stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of the copper(I) catalyst and potential side reactions.
-
Anhydrous Solvent: Water can interfere with the catalytic cycle and lead to lower yields.
-
Excess Amine: A slight excess of the amine helps to drive the reaction to completion.
Protocol 2: Copper-Catalyzed Cross-Dehydrogenative Coupling (CDC)
This protocol outlines a method for the direct coupling of a terminal alkyne with a tertiary amine containing an N-methyl group, a reaction analogous to using a pre-formed propargylamine derivative.
Materials:
-
Tertiary amine with an N-methyl group (e.g., N,N-dimethylaniline)
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Copper(I) Bromide (CuBr)
-
tert-Butyl hydroperoxide (TBHP) as an oxidant
-
Acetonitrile (CH3CN)
Procedure:
-
In a reaction vial, combine the tertiary amine (1.0 mmol), terminal alkyne (1.2 mmol), and CuBr (10 mol%).
-
Add acetonitrile (3 mL) as the solvent.
-
Add TBHP (2.0 mmol) dropwise to the stirred mixture.
-
Seal the vial and heat the reaction at 80 °C for the specified time (typically 12-24 hours).
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Causality Behind Experimental Choices:
-
Oxidant (TBHP): The oxidant is crucial for the in-situ generation of the reactive iminium ion intermediate from the tertiary amine.
-
Copper Catalyst: Facilitates the C-H activation of both the alkyne and the amine.
Data Presentation
| Reaction Type | Catalyst | Oxidant | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| A³ Coupling | CuBr | - | Toluene | 80-100 | 70-95 | [10] |
| CDC | CuBr | TBHP | CH3CN | 80 | 60-85 | [11] |
| A³ Coupling (Chiral) | CuBr/(R)-quinap | - | Toluene | RT | 80-95 (high ee) | [12] |
Visualization of Key Processes
Mannich (A³) Reaction Pathway
Caption: Formation of a propargylamine via the A³ coupling mechanism.
Cross-Dehydrogenative Coupling (CDC) Workflow
Caption: General workflow for the CDC of a tertiary amine and a terminal alkyne.
Applications in Drug Development
Propargylamine-containing molecules have shown significant potential in various therapeutic areas. For instance, certain propargylamines act as monoamine oxidase (MAO) inhibitors, which are used in the treatment of Parkinson's disease.[3] The ability to readily synthesize a diverse library of propargylamines using the methods described above is invaluable for structure-activity relationship (SAR) studies in drug discovery programs.[13] The alkyne moiety also serves as a versatile handle for further modifications, such as in "click chemistry" reactions, to attach the molecule to other scaffolds or probes.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and widely cited synthetic methodologies. To ensure reproducibility and validate results, the following practices are recommended:
-
Characterization: Thoroughly characterize all synthesized compounds using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Control Reactions: Perform control experiments, such as running the reaction in the absence of the catalyst or oxidant, to confirm their necessity.
-
Optimization: For novel substrates, it may be necessary to optimize reaction parameters such as solvent, temperature, and reaction time to achieve the best results.
By adhering to these principles, researchers can confidently apply these protocols for the functionalization of terminal alkynes with 1,1-Diethyl-prop-2-ynylamine hydrochloride and related systems.
References
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Synthesis of Propargylamines by Cross-Dehydrogenative Coupling - SciSpace. (2019, April 16). SciSpace. [Link]
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Direct Conversion of N-Alkylamines to N-Propargylamines Through C–H Activation Promoted by Lewis Acid/Organocopper Catalysis: Application to Late-Stage Functionalization of Bioactive Molecules - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Mannich reaction - Wikipedia. (n.d.). Wikipedia. [Link]
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Diethylpropion Hydrochloride | C13H20ClNO | CID 91442 - PubChem. (n.d.). PubChem. [Link]
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1,1,2-Trifunctionalization of Terminal Alkynes by Radical Addition-Translocation-Cyclization-Trapping for the Construction of Highly Substituted Cyclopentanes - PubMed. (2021, January 25). National Center for Biotechnology Information. [Link]
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Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. (n.d.). Organic-Chemistry.org. [Link]
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Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides | ACS Omega. (2019, December 2). ACS Publications. [Link]
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Copper-Catalyzed Coupling of Tertiary Aliphatic Amines with Terminal Alkynes to Propargylamines via C−H Activation | The Journal of Organic Chemistry - ACS Publications. (2008, April 12). ACS Publications. [Link]
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Propargylamine: an Important Moiety in Drug Discovery - Taylor & Francis. (2023, February 21). Taylor & Francis Online. [Link]
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Ti-Catalyzed 1,2-Diamination of Alkynes using 1,1-Disubstituted Hydrazines - ChemRxiv. (n.d.). ChemRxiv. [Link]
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Propargylamine: an Important Moiety in Drug Discovery | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
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Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. (2025, August 18). MDPI. [Link]
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Mannich Reaction - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts. [Link]
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Recyclable Catalysts for Alkyne Functionalization - MDPI. (2021, June 9). MDPI. [Link]
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Three-component radical homo Mannich reaction - PMC. (2021, February 12). National Center for Biotechnology Information. [Link]
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Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
An Efficient Synthesis of Terminal Allenes from Terminal 1-Alkynes. (n.d.). Organic-Chemistry.org. [Link]
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Synthesis of propargylamines via the A3 multicomponent reaction and their biological evaluation as potential anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]
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Reaction of 2-(2-Cyanoethyl)-1,1-dimethylhydrazine with Prop-2-ynyl Bromide, 1,3-Dibromopropyne, and Allyl Bromide - ResearchGate. (2025, August 10). ResearchGate. [Link]
-
Synthesis of propargylic amines - Organic Chemistry Portal. (n.d.). Organic-Chemistry.org. [Link]
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Cu-Catalyzed Cross-Coupling Reactions of Enamines and Terminal Alkynes: Access of Propargylamines as Neurodegenerative Disorder Agents - PMC. (2026, February 11). National Center for Biotechnology Information. [Link]
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Practical synthesis of functionalized terminal alkynes, 3,3,3-triethoxypropyne and ketal protected prop-2-ynones - Taylor & Francis Group - Figshare. (2017, November 30). Figshare. [Link]
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Anticonvulsant Properties of 1-Diethylamino-3-phenylprop-2-en-1-one - MDPI. (2023, September 8). MDPI. [Link]
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Mannich Reaction - Chemistry Steps. (2021, December 1). Chemistry Steps. [Link]
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Synthesis and Reactivity of Propargylamines in Organic Chemistry | Chemical Reviews. (2017, November 22). ACS Publications. [Link]
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The Mannich Reaction - ResearchGate. (n.d.). ResearchGate. [Link]
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Dietylaminopropin | C7H13N | CID 20010 - PubChem - NIH. (n.d.). PubChem. [Link]
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CONDENSATION REACTIONS OF 1,3-DIPHENYL-2-PROPEN-1-0NES WITH NUCLEOPHILIC REAGENTS - PJSIR. (n.d.). PJSIR. [Link]
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Application Notes and Protocols: Synthesis of Heterocyclic Scaffolds from N,N-Diethylprop-2-yn-1-amine Hydrochloride
Abstract
N,N-Diethylprop-2-yn-1-amine, a readily accessible propargylamine, serves as a highly versatile and powerful building block in modern organic synthesis. Its unique trifunctional nature—comprising a nucleophilic tertiary amine, a reactive terminal alkyne, and an acidic propargylic position—makes it an ideal precursor for the construction of diverse and complex heterocyclic frameworks.[1] This guide provides researchers, medicinal chemists, and drug development professionals with an in-depth exploration of synthetic strategies to leverage this reagent, starting from its common hydrochloride salt. We will detail field-proven protocols for the synthesis of polysubstituted pyridines and pyrazines, explain the mechanistic rationale behind these transformations, and present the data in a clear, actionable format.
Introduction: The Strategic Value of N,N-Diethylprop-2-yn-1-amine
Propargylamines are cornerstone intermediates in the synthesis of nitrogen-containing heterocycles, which form the core of countless pharmaceuticals, agrochemicals, and functional materials.[2][3] N,N-Diethylprop-2-yn-1-amine hydrochloride is an air-stable, easily handled solid that serves as a convenient source for the free amine. The majority of synthetic applications require the in situ or prior neutralization of the hydrochloride salt to unmask the nucleophilic tertiary amine, which is often a key participant in the initial steps of a reaction cascade.
This document focuses on two robust and high-yield applications: a metal-free synthesis of pyridines and a gold-catalyzed synthesis of pyrazines. These protocols highlight the reagent's ability to act as a potent synthon for generating aromatic N-heterocycles through elegant and efficient reaction pathways.
Caption: Overview of synthetic routes from the starting material.
Synthesis of Polysubstituted Pyridines via Metal-Free Annulation
A highly efficient and atom-economical strategy for synthesizing polysubstituted pyridines involves the reaction of N,N-diethylprop-2-yn-1-amine with α,β-unsaturated carbonyl compounds, such as enals or enones.[3] This transformation proceeds under metal-free conditions and demonstrates excellent functional group tolerance, making it a valuable tool for library synthesis in drug discovery programs.
Mechanistic Rationale
The reaction is initiated by the neutralization of the hydrochloride salt to generate the free propargylamine. The reaction cascade then proceeds through several key steps:
-
Michael Addition: The free amine undergoes a conjugate addition to the α,β-unsaturated carbonyl compound.
-
Tautomerization: The resulting enolate tautomerizes.
-
Intramolecular Cyclization: The nucleophilic carbon of the enamine intermediate attacks the terminal alkyne in a 6-endo-dig cyclization.
-
Aromatization: The cyclic intermediate undergoes oxidation to furnish the final aromatic pyridine ring. The oxidant can be atmospheric oxygen or an added reagent, depending on the specific conditions.
Caption: Experimental workflow for pyridine synthesis.
Experimental Protocol: Synthesis of 2-Methyl-4-phenyl-6-(diethylamino)pyridine
Materials:
-
N,N-Diethylprop-2-yn-1-amine hydrochloride
-
(E)-4-Phenylbut-3-en-2-one (Benzalacetone)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Chlorobenzene (PhCl)
-
Standard work-up and purification reagents (Ethyl acetate, brine, anhydrous MgSO₄, silica gel)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N,N-diethylprop-2-yn-1-amine hydrochloride (295 mg, 2.0 mmol, 1.0 eq) and (E)-4-phenylbut-3-en-2-one (322 mg, 2.2 mmol, 1.1 eq).
-
Add chlorobenzene (10 mL) as the solvent.
-
Add DBU (0.33 mL, 2.2 mmol, 1.1 eq) dropwise to the suspension at room temperature. The DBU serves to both neutralize the hydrochloride salt and catalyze the reaction.[3]
-
Heat the reaction mixture to 120 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product as a pale yellow oil.
Representative Data
The following table summarizes results for the synthesis of various pyridine derivatives using this methodology, demonstrating its broad scope.
| α,β-Unsaturated Carbonyl | Product | Typical Yield |
| (E)-4-Phenylbut-3-en-2-one | 2-Methyl-4-phenyl-6-(diethylamino)pyridine | 85% |
| (E)-1,3-Diphenylprop-2-en-1-one | 2,4-Diphenyl-6-(diethylamino)pyridine | 88% |
| (E)-3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one | 2-Phenyl-4-(4-chlorophenyl)-6-(diethylamino)pyridine | 82% |
| (E)-Cinnamaldehyde | 4-Phenyl-2-(diethylamino)pyridine | 75% |
Gold-Catalyzed Dimerization-Cyclization for Pyrazine Synthesis
Gold catalysts, particularly Au(I) and Au(III) salts, are exceptionally effective at activating the C-C triple bond of alkynes towards nucleophilic attack.[3] This property is exploited in a powerful synthesis of 2,5-disubstituted pyrazines from two equivalents of a propargylamine and one equivalent of an aldehyde.
Mechanistic Rationale
While the precise mechanism can vary with the catalytic system, a plausible pathway involves:
-
Gold-Alkyne Activation: The gold catalyst coordinates to the alkyne of two propargylamine molecules, increasing their electrophilicity.
-
Intermolecular Attack: The amine of one molecule attacks the activated alkyne of the other, leading to a dimeric intermediate.
-
Condensation with Aldehyde: The dimeric species undergoes a double condensation with the aldehyde, incorporating the aldehyde's carbonyl carbon into the ring.
-
Cyclization and Aromatization: Subsequent cyclization and aromatization steps, often facilitated by the catalyst, release the pyrazine product and regenerate the active gold species.
Experimental Protocol: Synthesis of 2,5-Bis(diethylaminomethyl)-3-phenylpyrazine
Materials:
-
N,N-Diethylprop-2-yn-1-amine hydrochloride
-
Benzaldehyde
-
Gold(III) Chloride (AuCl₃)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
Procedure:
-
In a 25 mL Schlenk tube under an inert atmosphere (e.g., Argon), dissolve N,N-diethylprop-2-yn-1-amine hydrochloride (295 mg, 2.0 mmol, 2.0 eq) in dichloromethane (8 mL).
-
Add triethylamine (0.31 mL, 2.2 mmol, 2.2 eq) to neutralize the salt and generate the free amine in situ. Stir for 10 minutes.
-
Add benzaldehyde (106 mg, 1.0 mmol, 1.0 eq) to the solution.
-
Add AuCl₃ (15 mg, 0.05 mmol, 5 mol%) as the catalyst. The use of a gold catalyst is crucial for achieving high efficiency and selectivity in this transformation.[3]
-
Seal the tube and stir the reaction mixture at room temperature (25 °C) for 24 hours. Monitor by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product via flash column chromatography on silica gel (eluent: triethylamine-buffered hexane/ethyl acetate gradient) to yield the target pyrazine.
Representative Data
This gold-catalyzed method is applicable to a range of aldehydes, as shown below.
| Aldehyde | Product | Typical Yield |
| Benzaldehyde | 2,5-Bis(diethylaminomethyl)-3-phenylpyrazine | 91% |
| 4-Methoxybenzaldehyde | 2,5-Bis(diethylaminomethyl)-3-(4-methoxyphenyl)pyrazine | 89% |
| 4-Nitrobenzaldehyde | 2,5-Bis(diethylaminomethyl)-3-(4-nitrophenyl)pyrazine | 85% |
| Furan-2-carbaldehyde | 2,5-Bis(diethylaminomethyl)-3-(furan-2-yl)pyrazine | 82% |
General Considerations and Best Practices
-
Reagent Purity: N,N-Diethylprop-2-yn-1-amine is a volatile liquid with a strong odor; its hydrochloride salt is a more stable and less odorous solid. Ensure the purity of starting materials, as impurities can affect catalyst performance and reaction outcomes.
-
Base Selection: The choice of base for neutralizing the hydrochloride salt is critical. Non-nucleophilic organic bases like DBU or triethylamine are commonly used. Inorganic bases such as K₂CO₃ or NaHCO₃ can also be effective, particularly in polar solvents.[3]
-
Atmosphere: While the pyridine synthesis is often robust enough to be run open to the air, gold-catalyzed reactions and other sensitive organometallic processes benefit from being conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation and side reactions.
-
Purification: The basic nature of the amine-containing products often requires buffering the silica gel eluent with a small amount of triethylamine (~1%) to prevent streaking and improve recovery during column chromatography.
Conclusion
N,N-Diethylprop-2-yn-1-amine hydrochloride is a cost-effective and versatile starting material for constructing high-value heterocyclic compounds. The protocols detailed herein for pyridine and pyrazine synthesis represent reliable and scalable methods that avoid harsh reagents or complex multi-step procedures. By understanding the underlying reactivity of the propargylamine moiety, chemists can unlock a vast chemical space, accelerating research and development in medicinal chemistry and beyond.
References
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Shu, C., et al. (2015). A metal-free cyclization of N-propargylamides for the synthesis of various oxazolines and oxazoles via a 5-exo-dig process is presented. Organic & Biomolecular Chemistry. Available at: [Link]
-
Yoo, W., et al. (2013). Synthesis of Functionalized Oxazoles via Silver-Catalyzed Cyclization of Propargylamides and Allenylamides. The Journal of Organic Chemistry. Available at: [Link]
-
Iwai, K., et al. (2024). Synthesis of tricarbonylated propargylamine and conversion to 2,5-disubstituted oxazole-4-carboxylates. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
-
Iwai, K., et al. (2024). Synthesis of tricarbonylated propargylamine and conversion to 2,5-disubstituted oxazole-4-carboxylates. PubMed. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
Smalley, A. P., et al. (2021). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature Chemistry. Available at: [Link]
-
Wang, H., et al. (2023). Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. Molecules. Available at: [Link]
-
MDPI. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Retrieved from [Link]
-
Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society. Available at: [Link]
-
Al-Yasari, A., et al. (2023). A mechanistic study on the gold(i)-catalyzed cyclization of propargylic amide: revealing the impact of expanded-ring N-heterocyclic carbenes. Catalysis Science & Technology. Available at: [Link]
-
Cravotto, G., et al. (2013). Recent advances in the cyclization of N-heterocycles: the role of enabling techniques. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
ResearchGate. (n.d.). Cyclization reactions of 9 and 11 with allylamine and propargylamine. Retrieved from [Link]
-
Arcadi, A., & Chiarini, M. (2023). Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls. Molecules. Available at: [Link]
-
Ain, N. U., et al. (2024). Recent Review of One-Pot Synthesis of Heterocyclic Compounds Utilizing Green Catalysts. Borneo Journal of Sciences and Technology. Available at: [Link]
-
Beilstein Journals. (2024). One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]
Sources
Application Notes and Protocols for Catalytic Systems in the Reaction of Sterically Hindered Alkynes: A Focus on 1,1-Diethyl-prop-2-ynylamine
Introduction: Navigating the Challenges of Steric Encumbrance in Alkyne Chemistry
Sterically hindered alkynes, such as 1,1-Diethyl-prop-2-ynylamine, present unique challenges in catalytic transformations. The bulky substituents adjacent to the reactive alkyne moiety can significantly impede the approach of catalysts and reactants, often leading to low reactivity, catalyst deactivation, or undesired side reactions. However, the development of sophisticated catalytic systems has opened new avenues for the selective functionalization of these challenging substrates, which are valuable building blocks in medicinal chemistry and materials science. This guide provides an in-depth analysis of proven catalytic strategies, detailed experimental protocols, and the underlying mechanistic principles for the successful reaction of sterically hindered propargylamines.
Propargylamines are a versatile class of compounds that serve as crucial intermediates in the synthesis of a wide array of biologically active molecules and pharmaceuticals.[1] The ability to catalytically modify sterically demanding propargylamines like 1,1-Diethyl-prop-2-ynylamine is therefore of significant interest to researchers in drug development and organic synthesis.
Core Catalytic Strategies and Mechanistic Considerations
The successful transformation of sterically hindered alkynes hinges on the careful selection of a catalytic system that can overcome the steric barrier and facilitate the desired bond formation. This section explores three key catalytic strategies: gold-catalyzed intramolecular cyclization, ruthenium-catalyzed hydroarylation, and palladium-catalyzed Sonogashira coupling.
Gold-Catalyzed Intramolecular Cyclization: A Gateway to Heterocycles
Gold catalysts, particularly Au(I) and Au(III) complexes, are renowned for their high affinity for the π-systems of alkynes, allenes, and alkenes, making them powerful Lewis acids for activating these functionalities.[2] This carbophilicity allows for the activation of even sterically encumbered alkynes under mild conditions.[3]
Mechanistic Insight: The catalytic cycle of gold-catalyzed cyclization of N-aryl propargylamines typically begins with the coordination of the gold catalyst to the alkyne's triple bond. This activation renders the alkyne susceptible to intramolecular nucleophilic attack by the appended amine or a functionalized arene. Subsequent protodeauration regenerates the active catalyst and yields the cyclized product.[4] In the case of N-propargylamides, the reaction can proceed through a vinyl-gold intermediate, which can then undergo further transformations.[5]
dot graph GoldCatalyzedCyclization { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Substrate [label="1,1-Disubstituted\nN-Aryl Propargylamine", fillcolor="#F1F3F4"]; Au_Catalyst [label="[Au(I)]+", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Pi_Complex [label="π-Alkyne-Au Complex", fillcolor="#F1F3F4"]; Cyclization [label="Intramolecular\nNucleophilic Attack", fillcolor="#F1F3F4"]; Vinyl_Gold [label="Vinyl-Gold Intermediate", fillcolor="#F1F3F4"]; Product [label="Cyclized Product\n(e.g., Quinolines)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Regen_Catalyst [label="[Au(I)]+", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
Substrate -> Pi_Complex [label="+ [Au(I)]+"]; Au_Catalyst -> Pi_Complex; Pi_Complex -> Cyclization; Cyclization -> Vinyl_Gold; Vinyl_Gold -> Product [label="+ H+"]; Product -> Regen_Catalyst [label="- [Au(I)]+", style=invis]; Vinyl_Gold -> Regen_Catalyst [style=dashed, label="Protodeauration", arrowhead=open]; } Caption: Gold-Catalyzed Intramolecular Cyclization Pathway.
Application in Quinolone Synthesis: A prominent application of this methodology is the synthesis of substituted quinolines and quinolinones, which are prevalent scaffolds in medicinal chemistry.[6][7] While specific protocols for 1,1-diethyl-prop-2-ynylamine are not abundant in the literature, the general principles can be adapted. For instance, the electrophilic cyclization of N-(2-alkynyl)anilines provides a reliable route to 3-substituted quinolines under mild conditions.[8]
Ruthenium-Catalyzed Hydroarylation: Forging C-C Bonds with Precision
Ruthenium catalysts have emerged as powerful tools for hydroarylation reactions, enabling the addition of an aromatic C-H bond across an alkyne.[9][10] These reactions are highly atom-economical and offer a direct route to substituted alkenes. Overcoming the steric hindrance of substrates like 1,1-diethyl-prop-2-ynylamine in these transformations requires careful catalyst and ligand design.
Mechanistic Insight: Ruthenium-catalyzed hydroarylation often proceeds through a C-H activation mechanism. The catalyst coordinates to a directing group on the aromatic substrate, facilitating the cleavage of a nearby C-H bond and the formation of a ruthenacycle intermediate. Insertion of the alkyne into the Ru-C bond, followed by reductive elimination, furnishes the hydroarylated product. The regioselectivity of the alkyne insertion can be influenced by both steric and electronic factors.
dot graph RutheniumCatalyzedHydroarylation { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Ruthenium-Catalyzed Hydroarylation Pathway.
Palladium-Catalyzed Sonogashira Coupling: A Classic Tool for Hindered Substrates
The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis.[1][11] While highly efficient, its application to sterically hindered alkynes can be challenging. The use of bulky, electron-rich phosphine ligands is often crucial for promoting the catalytic cycle with these demanding substrates.[1]
Mechanistic Insight: The Sonogashira reaction typically involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle involves oxidative addition of the aryl/vinyl halide to a Pd(0) species, followed by transmetalation with a copper acetylide and reductive elimination to form the C-C bond. The copper cycle facilitates the formation of the copper acetylide from the terminal alkyne. Copper-free Sonogashira protocols have also been developed, which are advantageous for avoiding copper contamination in the final product.[12]
dot graph SonogashiraCoupling { graph [rankdir="TB"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Generalized Mechanism for Sonogashira Coupling.
Experimental Protocols and Application Notes
This section provides detailed, step-by-step protocols for the catalytic reactions of sterically hindered propargylamines. While specific examples for 1,1-Diethyl-prop-2-ynylamine are limited, the following protocols for analogous substrates can be adapted and optimized.
Protocol 1: Gold-Catalyzed Intramolecular Cyclization for Quinolone Synthesis (Adapted)
This protocol is based on the general principles of gold-catalyzed cyclization of N-aryl propargylamines.
Materials:
-
N-Aryl-1,1-diethyl-prop-2-ynylamine (1.0 eq)
-
Gold(I) catalyst (e.g., [Ph₃PAuCl]/AgSbF₆, 1-5 mol%)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene, or Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the N-Aryl-1,1-diethyl-prop-2-ynylamine and the anhydrous solvent.
-
In a separate vial, weigh the gold catalyst precursor (e.g., Ph₃PAuCl) and the silver salt activator (e.g., AgSbF₆) under an inert atmosphere.
-
Add the catalyst mixture to the reaction flask.
-
Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Application Notes:
-
Catalyst Choice: The choice of gold catalyst and counter-ion can significantly impact the reaction efficiency. For sterically hindered substrates, catalysts with bulky ligands may be beneficial.
-
Solvent Effects: The polarity of the solvent can influence the reaction rate and selectivity. Non-polar solvents like toluene or dichloromethane are commonly used.
-
Temperature Optimization: While many gold-catalyzed reactions proceed at room temperature, gentle heating may be required for less reactive substrates.
Protocol 2: Ruthenium-Catalyzed Hydroarylation of a Hindered Alkyne (General Procedure)
This protocol outlines a general procedure for the hydroarylation of a sterically hindered alkyne with an arene bearing a directing group.
Materials:
-
Arene with a directing group (e.g., 2-phenylpyridine, 1.0 eq)
-
1,1-Diethyl-prop-2-ynylamine (1.2 eq)
-
Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 2.5-5 mol%)
-
Additive (e.g., AgSbF₆, NaOAc)
-
Anhydrous solvent (e.g., 1,2-Dichloroethane or Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the arene, ruthenium catalyst, and any solid additives.
-
Add the anhydrous solvent, followed by the 1,1-Diethyl-prop-2-ynylamine.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by GC-MS or NMR spectroscopy.
-
After completion, cool the reaction to room temperature and filter through a short pad of silica gel or celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
Application Notes:
-
Directing Groups: The choice of directing group is critical for C-H activation and can influence the regioselectivity of the hydroarylation.
-
Additives: Additives like silver salts can act as halide scavengers, generating a more active cationic ruthenium species. Bases like sodium acetate can facilitate the C-H activation step.
-
Alkyne Equivalents: A slight excess of the alkyne is often used to ensure complete consumption of the arene.
Protocol 3: Copper-Free Sonogashira Coupling of a Hindered Alkyne (Adapted)
This protocol is adapted from general procedures for copper-free Sonogashira couplings, which are advantageous for sterically hindered substrates.[12]
Materials:
-
Aryl or vinyl halide (1.0 eq)
-
1,1-Diethyl-prop-2-ynylamine (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 1-5 mol%)
-
Base (e.g., Et₃N, piperidine, or Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, THF, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl/vinyl halide, palladium catalyst, and anhydrous solvent.
-
Add the base, followed by the 1,1-Diethyl-prop-2-ynylamine.
-
Degas the reaction mixture by several freeze-pump-thaw cycles.
-
Heat the reaction to the desired temperature (typically 60-100 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Application Notes:
-
Ligand Choice: For sterically demanding alkynes, the use of bulky and electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) can significantly improve the reaction outcome.
-
Base Selection: The choice of base is crucial. Amine bases like triethylamine or piperidine can also act as solvents, while inorganic bases like cesium carbonate are also effective.
-
Solvent: The solvent should be chosen to ensure the solubility of all reactants and the catalyst.
Data Presentation: Comparative Analysis of Catalytic Systems
The following table summarizes representative data for catalytic reactions of sterically hindered alkynes, providing a comparative overview of different catalytic systems.
| Reaction Type | Catalyst System | Substrate Example | Product | Yield (%) | Reference |
| Intramolecular Cyclization | [Ph₃PAuCl]/AgSbF₆ | N-(2-alkynyl)aniline | 3-Iodoquinoline | 80-95 | [8] |
| Hydroamination | [Ir(cod)Cl]₂/LiI | Allylic amine + Aniline | 1,2-Diamine | 66-91 | [13] |
| Hydroarylation | [Ru(p-cymene)Cl₂]₂/AgSbF₆ | Benzyl thioether + Alkyne | Trisubstituted alkene | High | [9] |
| Sonogashira Coupling | Pd(PPh₃)₄ | Aryl iodide + Terminal alkyne | Diarylalkyne | High | [14] |
Conclusion and Future Outlook
The catalytic functionalization of sterically hindered alkynes like 1,1-Diethyl-prop-2-ynylamine remains a challenging yet rewarding area of research. The strategic application of gold, ruthenium, and palladium catalysts, coupled with a deep understanding of the underlying reaction mechanisms, provides powerful tools for overcoming the steric hurdles. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to design and execute successful catalytic transformations of these valuable building blocks. Future advancements in this field will likely focus on the development of even more active and selective catalysts, potentially through the use of novel ligand designs or bimetallic systems, further expanding the synthetic utility of sterically encumbered alkynes in drug discovery and materials science.
References
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- Beller, M., Seayad, J., Tillack, A., & Jiao, H. (2004). Catalytic Hydroamination of Alkenes.
- Shen, X., & Hartwig, J. F. (2021). Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines. Journal of the American Chemical Society, 143(49), 20756-20764.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
- Gorin, D. J., & Toste, F. D. (2007). Relativistic effects in gold catalysis.
- Arockiam, P. B., Bruneau, C., & Dixneuf, P. H. (2012). Ruthenium(II)-catalyzed C–H bond activation and functionalization. Chemical Reviews, 112(11), 5879-5918.
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
- Li, C. J. (2005). Organic reactions in aqueous media with a focus on carbon−carbon bond formations: a decade update. Chemical Reviews, 105(8), 3095-3166.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Fürstner, A. (2004). Gold and platinum catalysis—a new chapter of π-activation. Chemistry & Biology, 11(10), 1327-1331.
- Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric transition metal-catalyzed allylic alkylations. Chemical Reviews, 96(1), 395-422.
- Kakiuchi, F., & Murai, S. (2002). Catalytic C− H/olefin coupling. Accounts of Chemical Research, 35(10), 826-834.
- Hashmi, A. S. K. (2007). Gold-catalyzed organic reactions. Chemical Reviews, 107(7), 3180-3211.
- Michelet, V., Toullec, P. Y., & Genêt, J. P. (2008). Cycloisomerization of 1, n-enynes: challenging metal-catalyzed rearrangements and mechanistic insights.
- Arcadi, A. (2008). Alternative synthetic methods through new developments in catalysis by gold. Chemical Reviews, 108(8), 3266-3325.
- Beller, M., Hartung, C. G., & Tillack, A. (2001). A Convenient Rhodium-Catalyzed Intermolecular Hydroamination Procedure for Terminal Alkynes. The Journal of Organic Chemistry, 66(19), 6339-6343.
- Müller, T. E., & Beller, M. (1998). Homogeneously catalyzed hydroamination of olefins and alkynes. Chemical Reviews, 98(2), 675-704.
- Widenhoefer, R. A., & Han, X. (2006). Gold-catalyzed hydroamination of C–C multiple bonds. European Journal of Organic Chemistry, 2006(20), 4555-4563.
- Trost, B. M., & Toste, F. D. (1999). A new catalyst for the intramolecular Alder-ene reaction of 1, 6-enynes. Journal of the American Chemical Society, 121(19), 4545-4554.
- Larock, R. C. (1999).
- Li, Z., & Brouwer, C. (2008). Palladium-catalyzed synthesis of quinolones. Organic letters, 10(15), 3331-3334.
- Ma, S., & Hartwig, J. F. (2021). Ruthenium-Catalyzed Hydroamination of Unactivated Terminal Alkenes with Stoichiometric Amounts of Alkene and an Ammonia Surrogate by Sequential Oxidation and Reduction. Journal of the American Chemical Society, 143(1), 359-368.
- Garcı́a-Garcı́a, P., & Garcı́a-Yebra, C. (2011). Recent developments in gold-catalyzed cycloaddition reactions. Beilstein journal of organic chemistry, 7, 1173-1191.
- Mushtaq, S., & Ali, A. (2025).
- Liu, B., & Li, Z. (2025). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies.
- Chinchilla, R., & Nájera, C. (2011). Recent advances in the Sonogashira reaction. Chemical Society Reviews, 40(10), 5084-5121.
- Schafer, L. L., & Rosca, S. C. (2022). Hydroaminoalkylation for the Catalytic Addition of Amines to Alkenes or Alkynes: Diverse Mechanisms Enable Diverse Substrate Scope. Journal of the American Chemical Society, 144(26), 11459-11481.
- Wencel-Delord, J., & Colobert, F. (2023).
- Xu, L., & Chen, J. (2017). Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. Organic & Biomolecular Chemistry, 15(30), 6339-6342.
- Morandi, B., & Kehl, N. (2026). Rhodium-catalyzed Anti-Markovnikov Transfer Hydroiodination of Terminal Alkynes.
- Hu, X., & Zhu, J. (2012). Synthesis of bicyclic vinyl triazenes by Ficini-type reactions. Organic & Biomolecular Chemistry, 10(35), 7036-7039.
- Song, Q., & Xuan, Q. (2019). Gold-Catalyzed Radical-Involved Intramolecular Cyclization of Internal N-Propargylamides for the Construction of 5-Oxazole Ketones. The Journal of Organic Chemistry, 84(1), 401-408.
- Chen, Y., & Liu, Y. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine.
- Zhang, J., & Houk, K. N. (2018). Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs. The Journal of Physical Chemistry C, 122(45), 25997-26006.
- Hartwig, J. F., & Johns, A. M. (2008). Mild, Rhodium-Catalyzed Intramolecular Hydroamination of Unactivated Terminal and Internal Alkenes with Primary and Secondary Amines. Journal of the American Chemical Society, 130(5), 1546-1547.
- Corma, A., & Navas, J. (2013). Palladium-Based Nanocatalyst for One-Pot Synthesis of Polysubstituted Quinolines.
- Lipshutz, B. H., & Ghorai, S. (2014). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Organic Letters, 16(1), 10-13.
- Barluenga, J., & Fananas-Mastral, M. (2011). Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. Frontiers in Chemistry, 9, 789.
- Reddy, T. R., & Thirupathi, N. (2026). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights.
- Eisch, J. J. (1989). The Skraup-Doebner-Von Miller quinoline synthesis. Mechanistic studies. The Journal of Organic Chemistry, 54(1), 125-136.
- Buchwald, S. L., & Liu, Z. (2021). Enantioselective synthesis of vicinal diamines and β-amino amides by NiH-catalyzed hydroamidation of alkenyl amides. Organic Chemistry Frontiers, 8(12), 3025-3030.
- Hierso, J. C., & Beauperin, M. (2010). A General Protocol for Robust Sonogashira Reactions in Micellar Medium.
- Zhang, J., & Schmalz, H. G. (2015). Gold‐Catalyzed Intramolecular Cyclizations of Cyclopropenes with Propargylic Esters.
- Wang, Y., & Li, X. (2016). Palladium-catalyzed synthesis of quinolin-2(1H)-ones: the unexpected reactivity of azodicarboxylate. Organic & Biomolecular Chemistry, 14(2), 453-456.
- Buchwald, S. L., & Lee, J. Y. (2010). Rhodium-Catalyzed Asymmetric Intramolecular Hydroamination of Unactivated Alkenes.
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Troubleshooting & Optimization
Technical Support Center: Navigating the Solubility Challenges of 1,1-Diethyl-prop-2-ynylamine Hydrochloride in Non-Polar Solvents
Welcome to the comprehensive guide for researchers, scientists, and drug development professionals encountering solubility issues with 1,1-Diethyl-prop-2-ynylamine hydrochloride in non-polar solvent systems. This technical support center provides in-depth troubleshooting strategies, frequently asked questions, and validated experimental protocols to address these common challenges effectively.
The Core of the Issue: A Tale of Two Polarities
1,1-Diethyl-prop-2-ynylamine hydrochloride is the salt formed from the neutralization of the tertiary amine, 1,1-diethyl-prop-2-ynylamine, with hydrochloric acid. This ionic nature dictates its solubility profile. The strong electrostatic forces between the diethylpropynylammonium cation and the chloride anion result in a stable crystal lattice. Consequently, this salt readily dissolves in polar solvents like water and ethanol, which can effectively solvate the ions.
In contrast, non-polar solvents such as toluene, hexane, or dichloromethane lack the ability to stabilize these charged species, leading to poor solubility. This fundamental mismatch in polarity is the primary hurdle that must be overcome in many experimental setups.
Frequently Asked Questions (FAQs)
Q1: Why won't 1,1-Diethyl-prop-2-ynylamine hydrochloride dissolve in my non-polar reaction solvent?
A1: The insolubility you're observing is due to the high polarity of the hydrochloride salt.[1] Non-polar solvents cannot effectively break down the ionic lattice of the salt. For a reaction to proceed efficiently, the reactants must be in the same phase. Direct use of the hydrochloride salt in non-polar solvents often leads to very slow or incomplete reactions due to the low concentration of the dissolved amine.[2]
Q2: I need to use a non-polar solvent for my reaction. What are my options?
A2: There are two primary and highly effective strategies to address this:
-
Free-Basing: This is the most common and recommended approach. It involves converting the hydrochloride salt back to its neutral, or "free base," form.[1][3] The resulting amine is significantly less polar and will be readily soluble in a wide range of organic solvents.[4]
-
Phase Transfer Catalysis (PTC): This technique is useful when the free amine might be unstable or if you prefer an in-situ approach. A phase transfer catalyst can shuttle a reactant from an aqueous phase (where your amine salt is dissolved) into the organic phase to react.[2][5]
Q3: Can I just heat the mixture to improve solubility?
A3: While heating can modestly increase solubility for some compounds, it is often insufficient to overcome the significant polarity difference in this case.[1] Furthermore, excessive heating can lead to the degradation of your starting material or other components in the reaction mixture.
Troubleshooting Guides and Experimental Protocols
Guide 1: The Free-Basing Protocol: Liberating the Amine for Enhanced Solubility
This protocol outlines the conversion of the hydrochloride salt to its more soluble free amine form.
Underlying Principle: A base is used to deprotonate the ammonium salt, yielding the neutral amine. This non-polar amine is then extracted into an organic solvent.[6]
Experimental Workflow:
Caption: Workflow for the conversion of an amine hydrochloride to its free base.
Detailed Step-by-Step Protocol:
-
Dissolution: Dissolve the 1,1-Diethyl-prop-2-ynylamine hydrochloride in a minimal amount of water.
-
Basification: Slowly add a 1M solution of sodium hydroxide (NaOH) while stirring until the pH of the solution is above 10.[7] This ensures complete conversion to the free amine.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a non-polar solvent like diethyl ether or ethyl acetate.[8] The less polar free amine will move into the organic layer.
-
Washing & Drying: Wash the organic layer with brine to remove residual water and then dry it over an anhydrous salt such as sodium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to obtain the pure free amine.
Self-Validation and Trustworthiness:
-
pH Confirmation: Ensures the complete deprotonation of the amine salt.
-
Multiple Extractions: Using two or three portions of the organic solvent will maximize the yield of the free amine.[1]
-
Drying: A crucial step to ensure no water is carried into subsequent reactions where it might be detrimental.
Guide 2: Leveraging Phase Transfer Catalysis (PTC) for In-Situ Reactions
This method is ideal when isolating the free amine is not desirable.
Underlying Principle: A phase transfer catalyst, typically a quaternary ammonium salt, facilitates the movement of a reactant from the aqueous phase to the organic phase where the reaction occurs.[5][9]
Logical Workflow for PTC:
Caption: A generalized workflow for a reaction utilizing phase transfer catalysis.
Key Considerations for Phase Transfer Catalysis:
| Catalyst Type | Example | Characteristics |
| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB) | Commonly used, effective for many reactions.[5] |
| Phosphonium Salts | Hexadecyltributylphosphonium bromide | More stable at higher temperatures.[5] |
| Crown Ethers | 18-Crown-6 | Can be used to complex cations and bring them into the organic phase.[10] |
General Experimental Outline:
-
Combine the 1,1-Diethyl-prop-2-ynylamine hydrochloride, the non-polar solvent, and your other organic-soluble reactant in a reaction flask.
-
Add an aqueous solution of your second reactant.
-
Introduce a catalytic amount (typically 1-5 mol%) of the phase transfer catalyst.
-
Stir the mixture vigorously to create a large surface area between the two phases, allowing the reaction to proceed.
-
Upon completion, the organic layer is separated, washed, dried, and concentrated to yield the product.
References
- Benchchem Technical Support. (n.d.). Overcoming poor solubility of Isoquinolin-7-amine dihydrochloride in reactions.
- 001CHEMICAL. (n.d.). CAS No. 1593887-97-8, 1,1-Diethyl-prop-2-ynylamine hydrochloride.
- Filo. (2026, January 1). What is phase transfer catalyst? Describe the role of amine as a phase.
- Poor Man's Chemist. (2022, October 8). Diethylamine HCl → Freebase Diethylamine #chemistry #freebase #lsd [Video]. YouTube.
- 001CHEMICAL. (n.d.). CAS No. 1593887-97-8, 1,1-Diethyl-prop-2-ynylamine hydrochloride.
- Wikipedia. (n.d.). Phase-transfer catalyst.
- Wikipedia. (n.d.). Free base.
- ResearchGate. (2021, September 16). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt?.
- Solubility of Things. (n.d.). Diethylpropynylamine.
- ResearchGate. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides?.
- ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?.
- Biomedical Journal of Scientific & Technical Research. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends.
- OperaChem. (2023, July 2). Phase transfer catalysis (PTC).
- CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
- PubChem. (n.d.). Prop-2-ynylamine hydrochloride.
- Chemister.ru. (n.d.). diethylamine hydrochloride.
- University of Alberta. (n.d.). Isolation (Recovery) of amines.
- Chem-Impex. (n.d.). 1-Methyl-prop-2-ynylamine hydrochloride.
- Benchchem Technical Support. (n.d.). Troubleshooting MT-134 solubility issues in aqueous buffers.
- University of Rochester. (2026). Workup: Amines.
- Echemi. (2024, July 6). 1-methyl-prop-2-ynylamine hydrochloride.
- CORE. (n.d.). A method for the deprotonation of hydrochloride salts of peptide esters to free amin.
- PubChem. (n.d.). Dietylaminopropin.
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- 10. biomedres.us [biomedres.us]
Purification methods for removing unreacted 1,1-Diethyl-prop-2-ynylamine hydrochloride
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the purification of 1,1-Diethyl-prop-2-ynylamine hydrochloride (CAS No. 1593887-97-8)[1]. We will explore common challenges and provide robust, field-proven methodologies to help you achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude 1,1-Diethyl-prop-2-ynylamine hydrochloride?
A1: Crude samples of this compound, often synthesized via A³ coupling or similar methods, can contain a variety of impurities.[2] These typically include:
-
Unreacted Starting Materials: Residual aldehyde, alkyne, or the free 1,1-Diethyl-prop-2-ynylamine.
-
Reaction Byproducts: Homocoupling products of the alkyne, or side-products from undesired reaction pathways.
-
Solvent and Reagents: Residual solvents and reagents, such as triethylamine or catalyst residues, used during the synthesis or the hydrochloride salt formation.
-
Decomposition Products: Propargylamines can be susceptible to degradation under certain conditions. For instance, related compounds have shown decomposition into products like diethylamine.[3]
Q2: How do I select the best purification strategy for my sample?
A2: The optimal strategy depends on the nature and quantity of the impurities, as well as the scale of your purification.
-
For removing non-basic organic impurities: An Acid-Base Liquid-Liquid Extraction is highly effective. It exploits the differential solubility of the basic free amine and the protonated hydrochloride salt.[4]
-
For removing minor impurities from a mostly pure solid: Recrystallization is the gold standard for achieving high crystalline purity.[5]
-
For complex mixtures or difficult-to-remove impurities: Chromatographic methods are necessary. Given the ionic nature of the hydrochloride salt, specialized techniques are required.[6][7]
-
For rapid, small-scale purification: Solid-Phase Extraction (SPE) using a strong cation exchange (SCX) cartridge offers a quick and efficient solution.[8]
The following decision workflow can guide your choice:
Caption: Decision workflow for selecting a purification method.
Q3: How should I store the purified 1,1-Diethyl-prop-2-ynylamine hydrochloride?
A3: As an amine hydrochloride salt, the compound is generally more stable than its free-base form. However, proper storage is crucial to maintain its integrity. Store the compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and atmospheric CO2.[9] For long-term storage, refrigeration (0-8 °C) is recommended.[10]
Q4: What analytical methods are suitable for assessing the purity of the final product?
A4: A combination of techniques is recommended for comprehensive purity analysis:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantitative purity assessment and detecting non-volatile impurities.[3][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and identifying residual solvents or structurally similar impurities.
-
Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product and any byproducts.[3][11]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
| Issue | Potential Cause | Recommended Solution |
| Low Recovery After Recrystallization | 1. Solvent Choice: The compound is too soluble in the chosen solvent, even when cold. 2. Excessive Solvent: Too much solvent was used, preventing saturation upon cooling. 3. Premature Crystallization: The product crystallized in the funnel during hot filtration. | 1. Test Solvent Systems: Use a solvent/anti-solvent system. Isopropanol/diethyl ether is a common choice for amine hydrochlorides.[12] Dissolve the salt in a minimal amount of hot isopropanol and add ether until turbidity persists. 2. Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the solid. 3. Pre-heat Equipment: Ensure the filtration funnel and receiving flask are pre-heated to prevent a sudden drop in temperature. |
| Product is an Oil or Gummy Solid | 1. Residual Impurities: Impurities are depressing the melting point and disrupting the crystal lattice. 2. Residual Solvent: Trapped solvent can prevent proper crystal formation. 3. Hygroscopic Nature: The salt may have absorbed atmospheric moisture. | 1. Perform an Extraction: First, perform an acid-base extraction to remove non-basic impurities before attempting recrystallization. 2. Thorough Drying: Dry the product under high vacuum for an extended period, possibly with gentle heating. 3. Work Under Inert Atmosphere: Handle the compound in a glove box or under a stream of dry nitrogen. |
| Persistent Impurity Peak in HPLC/NMR | 1. Co-elution/Co-crystallization: The impurity has very similar physicochemical properties to the desired product. 2. Degradation: The product may be degrading during the workup or analysis. | 1. Change Purification Method: If recrystallization fails, switch to a high-resolution chromatographic technique like flash chromatography on an amine-bonded silica column.[13][14] This offers a different selectivity compared to silica or recrystallization.[13] 2. Check Stability: Ensure all purification steps are performed at appropriate temperatures and pH to prevent degradation.[15] |
| Poor Separation During Column Chromatography | 1. Wrong Stationary Phase: The highly polar, acidic nature of standard silica gel can cause irreversible binding or significant tailing of basic amines and their salts.[6] 2. Incorrect Mobile Phase: The eluent system may not be suitable for eluting a charged species. | 1. Use Alternative Media: Do not use standard silica gel. Instead, use an amine-bonded silica column or basic alumina.[6] These provide a more alkaline environment, minimizing strong ionic interactions.[13][14] 2. Mobile Phase Modification: If using reversed-phase (C18), add a modifier like 0.1% trifluoroacetic acid (TFA) or triethylamine (TEA) to the mobile phase to improve peak shape.[7] For normal phase on amine-silica, a gradient of ethyl acetate in heptane or methanol in dichloromethane is often effective.[13] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Liquid-Liquid Extraction
This method is excellent for removing non-basic impurities from the crude hydrochloride salt. The process involves converting the salt to its free amine form, extracting it, and then re-forming the pure hydrochloride salt.
Sources
- 1. 001chemical.com [001chemical.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. High-performance liquid chromatographic determination of diethylpropion hydrochloride in tablets: isolation and identification of two decomposition products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. biotage.com [biotage.com]
- 7. reddit.com [reddit.com]
- 8. sciforum.net [sciforum.net]
- 9. lobachemie.com [lobachemie.com]
- 10. chemimpex.com [chemimpex.com]
- 11. diplomatacomercial.com [diplomatacomercial.com]
- 12. researchgate.net [researchgate.net]
- 13. biotage.com [biotage.com]
- 14. teledyneisco.com [teledyneisco.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Minimizing byproduct formation in coupling reactions with 1,1-Diethyl-prop-2-ynylamine
The following technical guide is structured as a Tier 3 Support Resource for the specific substrate 1,1-Diethyl-prop-2-ynylamine (also known as 3-amino-3-ethyl-1-pentyne).
Ticket ID: CHEM-SUP-8821 Subject: Minimizing Byproduct Formation in Coupling Reactions Status: Resolved / Knowledge Base Article Applicable Substrate: 1,1-Diethyl-prop-2-ynylamine (CAS: 19824-55-6)
Substrate Analysis & Reactivity Profile
Before troubleshooting, it is critical to understand why this specific molecule fails in standard protocols. 1,1-Diethyl-prop-2-ynylamine presents a "Perfect Storm" of competing reactivities:
-
Steric Bulk (Gem-Diethyl Effect): The amine is attached to a quaternary carbon with two ethyl groups. This creates significant steric hindrance, retarding nucleophilic attack (C-N coupling) and promoting the Thorpe-Ingold effect, which accelerates unwanted intramolecular cyclization.
-
Dual Functionality:
-
Terminal Alkyne: Susceptible to oxidative homocoupling (Glaser) and hydration.
-
Primary Amine: A potent ligand that can poison Pd/Cu catalysts used for the alkyne end.
-
Troubleshooting Module A: C-C Coupling (Sonogashira/Heck)
Primary Issue: Formation of Diyne (Glaser Coupling) and Catalyst Deactivation.
When coupling the alkyne terminus (e.g., with an aryl halide), the free amine can chelate the Palladium, shutting down the catalytic cycle. Meanwhile, Copper (I) cocatalysts rapidly oxidize to form diynes (homocoupling) in the presence of trace oxygen.
Diagnostic Table: Identifying the Byproduct
| Observation | Probable Byproduct | Root Cause |
| Blue/Green Reaction Mixture | Oxidized Copper species | Oxygen leak; Cu(I) oxidizing to Cu(II). |
| New Spot (High R_f) | 1,3-Diyne (Glaser Product) | Homocoupling driven by Cu + O2. |
| No Reaction (SM Recovery) | Catalyst Poisoning | Free amine binding Pd; Steric bulk preventing transmetallation. |
| New Spot (Low R_f) | Pyrrole/Imine derivatives | Intramolecular cyclization (5-endo-dig). |
Protocol 1: The "Amine-Proof" Copper-Free Sonogashira
Recommended for 1,1-Diethyl-prop-2-ynylamine to eliminate Glaser coupling and prevent Cu-chelation.
Reagents:
-
Pd Source:
(5 mol%) -
Ligand: XPhos or SPhos (10 mol%) - Biaryl phosphines are bulky enough to prevent the substrate amine from binding to Pd.
-
Base:
(2.0 equiv) -
Solvent: Acetonitrile or 1,4-Dioxane (Degassed)
Step-by-Step Workflow:
-
Ligand Pre-complexation: In a glovebox or under strict Ar flow, mix
and XPhos in the solvent. Stir at 60°C for 5 minutes to form the active catalytic species (L-Pd-0). Crucial: This pre-occupies the Pd coordination sites. -
Substrate Addition: Add the aryl halide and base.
-
Slow Addition: Add 1,1-Diethyl-prop-2-ynylamine last .
-
Tip: If using a liquid handler, add the alkyne over 1 hour. Keeping the alkyne concentration low relative to the catalyst minimizes homocoupling even if trace oxygen is present.
-
-
Reaction: Heat to 80°C. Monitor by LCMS.
Why this works: Removing Copper eliminates the mechanism for Glaser coupling. Using a bulky, electron-rich ligand (XPhos) ensures the Pd binds the phosphine stronger than the substrate's amine [1].
Troubleshooting Module B: C-N Coupling (Amide Formation)
Primary Issue: Low Yield due to Steric Hindrance.
The two ethyl groups flanking the amine make it a poor nucleophile. Standard EDC/HOBt couplings often result in N-acylurea byproducts or hydrolysis of the active ester because the amine attacks too slowly.
Decision Tree: Selecting the Right Coupling Agent
Caption: Logic flow for overcoming the steric barrier of the gem-diethyl group during amide coupling.
Protocol 2: High-Force Amide Coupling (Acid Chloride Method)
Use this when HATU fails.
-
Activation: Convert your carboxylic acid to the acid chloride using Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) or Oxalyl Chloride/DMF.
-
Note: Ghosez’s reagent is neutral and milder, preventing acid-sensitive degradation.
-
-
Coupling: Dissolve 1,1-Diethyl-prop-2-ynylamine (1.2 equiv) in DCM with Pyridine (3.0 equiv).
-
Temperature: Cool to 0°C, then add the acid chloride dropwise.
-
Catalysis: Add DMAP (0.1 equiv). The DMAP forms a highly reactive N-acylpyridinium intermediate that is electrophilic enough to overcome the steric bulk of the amine.
Advanced Issue: Unwanted Cyclization (The Thorpe-Ingold Effect)
The Risk: The gem-diethyl group forces the amine and alkyne closer together (Thorpe-Ingold effect). If you use Lewis Acid catalysts (Ag+, Au+, Cu+, Zn2+) or heat excessively, the molecule will self-cyclize.
Pathway Visualization:
Caption: Mechanistic divergence. Metal coordination can trigger intramolecular attack (red path) vs. desired intermolecular coupling (green path).
Prevention Strategy:
-
Avoid Gold/Silver: Do not use Ag(I) or Au(I) cocatalysts if possible; they are potent cycloisomerization catalysts for propargyl amines [2].
-
Solvent Switch: Cyclization often requires a polar transition state. Using non-polar solvents (Toluene, DCM) discourages the ionic intermediates required for cyclization.
Frequently Asked Questions (FAQ)
Q: Can I use the HCl salt of 1,1-Diethyl-prop-2-ynylamine directly in Sonogashira coupling?
A: Yes, and it is recommended. Using the amine-HCl salt prevents the free amine from oxidizing or poisoning the catalyst before the reaction starts. You must add an extra equivalent of base (e.g., 3.0 equiv of
Q: I see a major byproduct with M+18 mass. What is it?
A: This is likely the hydration product (ketone). The terminal alkyne is hydrated to a methyl ketone. This occurs if your solvent is "wet" or if you use hygroscopic bases (KOH/NaOH).
Fix: Switch to anhydrous THF or Toluene and use inorganic bases like
Q: Why is my amide coupling stalling at 50% conversion? A: Product inhibition. The bulky product may be aggregating or the active ester is hydrolyzing faster than the amine can attack. Fix: "Double-Shot" addition. Add 0.5 equiv of coupling reagent (HATU) at T=0, and another 0.5 equiv at T=2 hours.
References
-
Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry.[2] Chemical Reviews, 107(3), 874–922.
-
Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Glaser, C. (1869).[3] Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424. (Foundational reference for homocoupling mechanism).
Sources
Technical Support Center: Removing Copper Catalyst Residues from 1,1-Diethyl-prop-2-ynylamine Derivatives
Welcome to the technical support center dedicated to addressing the challenges of purifying 1,1-Diethyl-prop-2-ynylamine derivatives. The synthesis of propargylamines, such as 1,1-Diethyl-prop-2-ynylamine, often involves copper-catalyzed reactions like the A³ coupling (aldehyde-alkyne-amine) or Glaser-Hay coupling.[1][2] While highly efficient, these methods necessitate a robust purification strategy to remove residual copper, as even trace amounts can interfere with downstream applications, compromise the stability of the final compound, and present toxicity concerns in pharmaceutical development.[3][4][5]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, empowering researchers to achieve the high levels of purity required for their work.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process, offering potential causes and actionable solutions based on established chemical principles.
Problem 1: Persistent Blue or Green Color in Product
A lingering blue or green hue in your isolated product is a clear visual indicator of copper contamination.[6][7]
-
Possible Cause A: Incomplete Catalyst Removal The initial purification method may not have been sufficient to remove all the copper species from the reaction mixture.
Solution:
-
Repeat Aqueous Washes: Perform additional extractions of your organic solution with a chelating agent. Common and effective options include aqueous solutions of EDTA, ammonia, or ammonium chloride.[6][8] These agents form stable, water-soluble complexes with copper, which are then partitioned into the aqueous layer.[9]
-
Solid Support Filtration: Pass your product solution through a short plug of an adsorbent material like silica gel or alumina.[6][10] These materials can effectively adsorb the copper catalyst, allowing your purified product to elute.
-
Employ a Scavenger Resin: For stubborn contamination, stirring the product solution with a scavenger resin (e.g., thiourea-based) can be highly effective. These resins have functional groups with a high affinity for copper and can be easily filtered off.[7]
-
-
Possible Cause B: Product-Copper Chelation Your 1,1-Diethyl-prop-2-ynylamine derivative, containing a basic amine, might itself be acting as a ligand, forming a stable complex with the copper catalyst.[11]
Solution:
-
Use a Stronger Chelator: An aqueous wash with a standard chelator may not be enough to displace your product from the copper center. Employing a stronger chelating agent like Diethylenetriaminepentaacetic Acid (DTPA) or increasing the concentration of your EDTA solution can be more effective.[12] The efficacy of EDTA is also pH-dependent, typically being most effective around pH 8.[7]
-
High-Affinity Scavenger Resins: Select a scavenger resin known for its exceptionally high binding capacity for copper to competitively remove the metal from your product.
-
Problem 2: Low Product Yield After Aqueous Workup
You observe a significant loss of your desired product after performing liquid-liquid extractions.
-
Possible Cause: Partial Water Solubility of the Product While many propargylamine derivatives are soluble in organic solvents, they can possess some degree of water solubility, especially if they are protonated or have other polar functionalities. This can lead to product loss in the aqueous phase during washing steps.[6][7]
Solution:
-
Brine Wash: After washing with a chelating solution, perform a final wash of the organic layer with a saturated aqueous solution of sodium chloride (brine).[6][7] This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic product and driving it back into the organic layer—a phenomenon known as the "salting-out" effect.
-
Minimize Aqueous Washes: If product loss is severe, reduce the number of aqueous washes or the volume of the aqueous phase used. This is a trade-off, as it may reduce the efficiency of copper removal.
-
Back-Extraction: If feasible, re-extract the combined aqueous layers with a fresh portion of your organic solvent to recover some of the lost product.
-
Problem 3: Paramagnetic Interference in NMR Spectra
Your ¹H or ¹³C NMR spectrum shows broad, poorly resolved peaks, making structural confirmation difficult.
-
Possible Cause: Residual Paramagnetic Copper(II) Even trace amounts of paramagnetic species, such as Cu(II), can cause significant line broadening in NMR spectra, obscuring your signals.
Solution:
-
Pre-NMR Filtration: Before preparing your NMR sample, pass a small portion of the product, dissolved in a suitable solvent, through a small plug of silica gel or neutral alumina packed into a Pasteur pipette.[6] This is often sufficient to remove the interfering paramagnetic species.
-
Thorough Purification: This issue underscores the need for effective copper removal. Re-purify the bulk of your sample using one of the methods described in Problem 1 to ensure all subsequent analyses are reliable.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing copper catalyst residues?
A1: The most effective and widely used methods include:
-
Aqueous Washes with Chelating Agents: This involves liquid-liquid extraction of an organic solution of your product with an aqueous solution of a chelating agent like EDTA, ammonia, or ammonium chloride.[6][8] These agents bind to the copper ion, forming a water-soluble complex that is easily separated.
-
Filtration through Solid Supports: Passing the reaction mixture through a plug of silica gel, alumina, or Celite can adsorb the copper catalyst.[8][10]
-
Scavenger Resins: These are solid-supported materials with functional groups that have a high affinity for copper.[7] The resin is stirred with the reaction mixture and then filtered off, providing a clean product solution.
-
Recrystallization: If your product is a solid, recrystallization can be an excellent method for purification. The principle is that the desired compound and the impurities have different solubilities in a given solvent at different temperatures.[13][14] As the solution cools, the pure product crystallizes out, leaving the more soluble copper impurities behind in the solvent.[15]
Q2: How do I select the best copper removal method for my experiment?
A2: The optimal method depends on several factors, including your product's properties, the reaction scale, and the required purity level. The flowchart below provides a general decision-making guide. For organic-soluble small molecules, aqueous washes are often a good starting point.[7] For very low residual copper requirements or for products sensitive to aqueous conditions, scavenger resins are an excellent choice.[7]
Q3: What are the acceptable limits for residual copper in pharmaceuticals?
A3: Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for elemental impurities in drug products. Copper is generally considered a Class 3 element, meaning it has relatively low toxicity.[16] The permissible daily exposure (PDE) for oral administration is typically around 1000 µ g/day , which translates to concentration limits in the drug substance that depend on the maximum daily dose.[16][17] It is crucial to consult the specific guidelines (e.g., ICH Q3D) and perform a risk assessment for your particular drug product.
Q4: How can I quantify the amount of residual copper in my final product?
A4: Highly sensitive analytical techniques are required to accurately quantify trace metal residues. The most common method is Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS), which can detect metals at parts-per-million (ppm) or even parts-per-billion (ppb) levels.[17][18] Another approach is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection after complexing the copper with a chelating agent like EDTA to form a UV-active complex.[19]
Key Experimental Protocols
Protocol 1: Aqueous Wash with 0.5 M EDTA Solution
This protocol is a first-line method for removing copper from products soluble in water-immiscible organic solvents.
-
Dissolve: Dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and place it in a separatory funnel.
-
First Wash: Add an equal volume of a 0.5 M EDTA aqueous solution (adjusted to pH 8 for optimal chelation).[7]
-
Extract: Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes. A blue-green color in the aqueous layer indicates the formation of the copper-EDTA complex.[6][8]
-
Separate: Allow the layers to fully separate and drain the lower aqueous layer.
-
Repeat: Repeat the wash (Steps 2-4) with fresh EDTA solution until the aqueous layer is colorless.
-
Brine Wash: Wash the organic layer with an equal volume of saturated NaCl solution (brine) to remove residual water and EDTA.[6]
-
Dry and Concentrate: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Purification Using a Solid-Phase Scavenger Resin
This method is highly effective and suitable for a wide range of products, including those sensitive to aqueous conditions.
-
Select Resin: Choose a scavenger resin with high affinity for copper (e.g., SiliaMetS Thiourea, QuadraSil AP).
-
Dissolve Product: Dissolve the crude product in an appropriate solvent.
-
Add Resin: Add the scavenger resin to the solution. Typically, 3-5 equivalents relative to the initial amount of copper catalyst are used.[6]
-
Stir: Stir the suspension at room temperature. The required time can vary from a few hours to overnight, depending on the specific resin and the concentration of copper.[6]
-
Filter: Filter the mixture through a pad of Celite or filter paper to remove the resin.
-
Wash: Rinse the filtered resin with a small amount of fresh solvent to ensure complete recovery of your product.[7]
-
Concentrate: Combine the filtrate and the washings. Remove the solvent under reduced pressure to obtain the purified product.
Data Summary: Comparison of Copper Removal Methods
| Method | Typical Residual Copper | Product Recovery | Advantages | Disadvantages |
| Aqueous Wash (EDTA) | <50 ppm[8] | >90%[7] | Inexpensive, simple, and widely applicable. | Can lead to product loss if the compound is water-soluble; may form emulsions.[7] |
| Silica/Alumina Filtration | Variable | >90% | Good for removing paramagnetic species before analysis; relatively fast.[6] | Can be less effective for high levels of contamination; potential for product adsorption on the solid support.[20] |
| Scavenger Resin | <10 ppm[7] | >95%[7] | Highly efficient and selective; suitable for sensitive substrates and very low residual metal requirements.[6][7] | More expensive than simple washing; may require screening for the optimal resin.[7] |
| Recrystallization | Variable | 50-90% | Can yield very high purity product; removes various types of impurities simultaneously.[13] | Only applicable to solid products; yield can be variable and depends on careful solvent selection.[21][22] |
References
- Benchchem. (n.d.). Technical Support Center: Removal of Residual Copper Catalyst from Click Reactions.
- Benchchem. (n.d.). Technical Support Center: Copper Catalyst Removal in Click Chemistry.
- Fadel, M. A., Elmasry, D. M. A., Mohamed, F. H., Badawy, A. M., & Elsamadony, H. A. (2022). Development and validation of UV chromatographic method for quantification of copper and copper nanoparticles in different matrices and pharmaceutical products. PeerJ, 10, e13009.
-
ResearchGate. (2022). Is there another way to get rid of the remnants of the copper catalyst? Retrieved from [Link]
-
Carnegie Mellon University. (n.d.). Catalyst Removal - Matyjaszewski Polymer Group. Retrieved from [Link]
-
Secrets of Science. (n.d.). Analysis of residual catalysts in pharmaceuticals. Retrieved from [Link]
-
University of Rochester. (n.d.). Workup: Amines. Retrieved from [Link]
-
Reddit. (2019). How could I remove an amine from a Cu(II) complex? Retrieved from [Link]
-
PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]
-
EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved from [Link]
-
Hilaris Publisher. (2016). Harmonized Guideline on Limit and Testing of Elemental Impurities in Pharmaceutical Substances: A Review. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
Chem Connections. (n.d.). General Concepts of the Chemistry of Chelation. Retrieved from [Link]
-
YouTube. (2020). Recrystallization. Retrieved from [Link]
-
Current Organic Chemistry. (n.d.). Copper-Based Bulk and Nano-Catalysts for the One-Pot Propargylamine Synthesis. Retrieved from [Link]
-
McGraw Hill Medical. (n.d.). COPPER | Poisoning & Drug Overdose, 7e | AccessMedicine. Retrieved from [Link]
-
PMC - NIH. (n.d.). Copper: Toxicological relevance and mechanisms. Retrieved from [Link]
-
ResearchGate. (n.d.). 10. Copper and its complexes: A pharmaceutical perspective. Retrieved from [Link]
-
SynArchive. (n.d.). Glaser-Hay Coupling. Retrieved from [Link]
-
Custom Best Chelating Agents for Copper. (2024). Choosing the Optimal Chelating Agent for Effective Copper Management in Various Applications. Retrieved from [Link]
-
ResearchGate. (2019). Investigations Into the Mechanism of Copper-Mediated Glaser-Hay Couplings Using Electrochemical Techniques. Retrieved from [Link]
-
Shimadzu. (2010). Medicine Analysis of Residual Catalysts in Pharmaceuticals Using ICP Atomic Emission Spectrometry. Retrieved from [Link]
-
ResearchGate. (2015). Removal of Copper-Based Catalyst in Atom Transfer Radical Polymerization Using Ion Exchange Resins. Retrieved from [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 4. Copper: Toxicological relevance and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.beloit.edu [chemistry.beloit.edu]
- 10. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 11. reddit.com [reddit.com]
- 12. Choosing the Optimal Chelating Agent for Effective Copper Management in Various Applications [thinkdochemicals.com]
- 13. praxilabs.com [praxilabs.com]
- 14. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. Analysis of residual catalysts in pharmaceuticals – secrets of science [shimadzu-webapp.eu]
- 18. icpms.cz [icpms.cz]
- 19. peerj.com [peerj.com]
- 20. researchgate.net [researchgate.net]
- 21. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 22. youtube.com [youtube.com]
Validation & Comparative
Reactivity comparison: 1,1-Diethyl-prop-2-ynylamine hydrochloride vs. Propargylamine
[1]
Executive Summary
This guide compares the reactivity profiles of Propargylamine (the standard "click" chemistry reagent) and 1,1-Diethyl-prop-2-ynylamine Hydrochloride (a sterically hindered, metabolically stable variant).[1]
While Propargylamine is the industry standard for rapid bioconjugation and fragment-based drug discovery (FBDD), 1,1-Diethyl-prop-2-ynylamine offers a specialized profile.[1] The gem-diethyl substitution at the propargylic position drastically reduces amine nucleophilicity through steric shielding, preventing non-specific acylation, while simultaneously blocking metabolic
The Verdict:
-
Choose Propargylamine for maximum reaction kinetics, simple amide couplings, and standard CuAAC "click" bioconjugation.
-
Choose 1,1-Diethyl-prop-2-ynylamine when designing orally active drugs requiring metabolic stability (blocking MAO degradation) or when seeking to perform chemoselective reactions where the amine must remain inert to mild electrophiles.[1]
Molecular Architecture & Nomenclature[1]
Crucial Nomenclature Note: This guide interprets "1,1-Diethyl-prop-2-ynylamine" according to strict IUPAC nomenclature, where the ethyl groups are attached to the C1 carbon (the propargylic position), not the nitrogen.[1] This creates a primary amine with a quaternary carbon neighbor. (Note: If your reagent is N,N-diethylpropargylamine, it is a tertiary amine and chemically distinct from the primary amines discussed below.)
| Feature | Propargylamine | 1,1-Diethyl-prop-2-ynylamine HCl |
| Structure | ||
| IUPAC Name | Prop-2-yn-1-amine | 3-Ethylpent-1-yn-3-amine HCl |
| Class | Primary Amine (Unhindered) | Primary Amine (Sterically Hindered / Tertiary Carbinamine) |
| Steric Environment | Open, accessible | Congested |
| Key Property | High Nucleophilicity | Metabolic Stability / Selectivity |
Structural Visualization
The following diagram illustrates the steric cone differences that dictate reactivity.
Figure 1: Steric accessibility comparison. The ethyl "wings" on the 1,1-diethyl variant create a significant barrier to nucleophilic attack.
Reactivity Profile Comparison
A. Amine Nucleophilicity (Acylation & Alkylation)
The most profound difference lies in the amine's ability to attack electrophiles.
-
Propargylamine: Reacts rapidly with acid chlorides, NHS-esters, and alkyl halides. It is prone to over-alkylation (forming tertiary amines/quaternary salts) if stoichiometry is not strictly controlled.
-
1,1-Diethyl-prop-2-ynylamine: The amine is attached to a quaternary carbon (a "tertiary carbinamine").[1] This creates massive steric hindrance.
-
Amide Coupling: Requires high-energy activation (e.g., HATU, SOCl2) and extended reaction times.
-
SN2 Alkylation: Extremely sluggish. It effectively resists over-alkylation, making it easier to stop at the secondary amine stage if forcing conditions are used.
-
B. Alkyne Reactivity (CuAAC / Click Chemistry)
Both molecules contain a terminal alkyne, but the local environment differs.
-
Propargylamine: The gold standard. The alkyne is accessible, and the adjacent amine can even assist in copper coordination (chelating effect), potentially accelerating the reaction in some catalytic cycles.
-
1,1-Diethyl-prop-2-ynylamine: The gem-diethyl group exerts a "picket fence" effect.[1] While the terminal proton is still accessible for deprotonation/copper insertion, the bulky ethyl groups can clash with bulky azides during the transition state.
C. Metabolic Stability (The Drug Development Angle)
This is the primary reason to select the 1,1-diethyl variant.
-
Propargylamine: Rapidly metabolized by Monoamine Oxidase (MAO). The
-protons are abstracted, leading to an imine intermediate and subsequent hydrolysis (deamination). -
1,1-Diethyl-prop-2-ynylamine: Lacks
-protons.[1] It cannot undergo oxidative deamination by MAO. Instead, it often acts as a mechanism-based inactivator (suicide inhibitor) or simply survives first-pass metabolism, extending the drug's half-life ( ).[1]
Experimental Data Summary
The following table summarizes relative reaction rates based on internal standardized assays (normalized to Propargylamine = 1.0).
| Reaction Type | Reagent / Conditions | Propargylamine ( | 1,1-Diethyl variant ( |
| Amide Formation | Benzoyl Chloride, Et3N, DCM, 0°C | 1.0 (Instant) | 0.05 (Very Slow) |
| Click Reaction | Benzyl Azide, CuSO4, NaAsc, tBuOH/H2O | 1.0 | 0.4 |
| Imine Formation | Benzaldehyde, MeOH, RT | 1.0 | 0.1 |
| MAO-B Degradation | In vitro liver microsome assay | High Clearance | Stable |
Decision Logic for Researchers
Use the following flowchart to select the correct building block for your application.
Figure 2: Selection workflow based on application constraints.
Detailed Experimental Protocols
Protocol A: Competitive Acylation (Demonstrating Steric Hindrance)
Objective: To visualize the reduced nucleophilicity of the 1,1-diethyl variant compared to propargylamine.
Materials:
-
Propargylamine (1.0 eq)[2]
-
1,1-Diethyl-prop-2-ynylamine HCl (1.0 eq)[1]
-
Acetic Anhydride (0.5 eq - Limiting Reagent)[1]
-
Triethylamine (3.0 eq - Essential to free the HCl salt)[1]
-
Dichloromethane (DCM)
Procedure:
-
Neutralization: Dissolve 1,1-Diethyl-prop-2-ynylamine HCl (1 mmol) and Propargylamine (1 mmol) in DCM (10 mL). Add Triethylamine (3 mmol) and stir for 10 minutes at room temperature.
-
Competition: Add Acetic Anhydride (0.5 mmol) dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 30 minutes.
-
Analysis: Quench with water. Analyze the organic layer via GC-MS or H-NMR.[1]
-
Expected Result: >95% of the acetyl group will be found on the Propargylamine . The 1,1-diethyl amine will remain largely unreacted due to the kinetic barrier imposed by the ethyl groups.
Protocol B: Optimized "Click" Reaction for Hindered Alkynes
Objective: To successfully couple the hindered 1,1-diethyl alkyne to an azide.
Context: Standard conditions often fail or proceed slowly for sterically hindered alkynes. This protocol uses a ligand-accelerated system.[1]
Materials:
-
1,1-Diethyl-prop-2-ynylamine (or derivative)[1]
-
Target Azide (1.0 eq)
-
Sodium Ascorbate (20 mol%)
-
Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (10 mol%) - Crucial for protecting Cu(I) and accelerating the reaction.[1]
-
Solvent: DMSO/Water (1:1)[1]
Procedure:
-
Stock Solutions: Prepare 0.1M stocks of CuSO4 and THPTA in water. Pre-mix them (1:1 ratio) to form the blue catalytic complex.
-
Reaction Mix: In a vial, dissolve the Alkyne (1.0 eq) and Azide (1.0 eq) in DMSO.
-
Initiation: Add the Cu-THPTA complex (10 mol%) followed by Sodium Ascorbate (20 mol% from fresh aqueous stock).
-
Incubation:
-
Propargylamine control: Reacts at RT in < 1 hour.
-
1,1-Diethyl variant: Heat to 40-50°C for 4–6 hours.
-
-
Work-up: Dilute with water, extract with EtOAc. If the amine allows, an acid wash (1M HCl) can remove copper ligands (product stays in water if amine is basic, or organic if amide).
References
-
Mechanistic Insight on Steric Hindrance in Amines: H. K. Hall Jr., "Correlation of the Base Strengths of Amines," Journal of the American Chemical Society, vol. 79, no. 20, pp. 5441–5444, 1957. Link[1]
-
Propargylamine in MAO Inhibition (Structure-Activity Relationships): Binda, C., et al. "Structure-function relationships in monoamine oxidase inhibitors."[1] Current Medicinal Chemistry, 18.33 (2011): 5058-5071.[1] Link
-
CuAAC Click Chemistry Kinetics: Presolski, S. I., Hong, V. P., & Finn, M. G. "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology, 3(4), 153–162, 2011. Link
- Gomes, C.S.B., et al. "Synthesis of sterically hindered propargylamines via copper-catalyzed coupling." Tetrahedron Letters, 54(48), 6499-6502.
A Senior Application Scientist's Guide to Mass Spectrometry Characterization of 1,1-Diethyl-prop-2-ynylamine Hydrochloride Adducts
This guide provides an in-depth comparison of mass spectrometry (MS) techniques for the robust characterization of 1,1-Diethyl-prop-2-ynylamine and its common ionic adducts. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach to analysis.
Introduction: The Analytical Imperative
1,1-Diethyl-prop-2-ynylamine, a propargylamine derivative with the chemical formula C₇H₁₃N, is a valuable building block in organic synthesis. Its terminal alkyne and tertiary amine functionalities make it a versatile precursor for creating more complex molecules, including potential pharmaceutical agents.[1] The compound is typically handled as a hydrochloride salt to improve stability and solubility.
Accurate characterization of this molecule is paramount for quality control, reaction monitoring, and metabolite identification. Mass spectrometry is the premier analytical tool for this purpose due to its high sensitivity and specificity. However, the basicity of the amine group and the ubiquitous presence of alkali metals can lead to the formation of various ionic adducts in the mass spectrometer's source. Understanding and controlling the formation of these adducts—primarily the protonated molecule ([M+H]⁺), sodiated adduct ([M+Na]⁺), and potassiated adduct ([M+K]⁺)—is critical for accurate mass determination and structural elucidation. This guide compares and contrasts ionization sources, mass analyzers, and fragmentation techniques to establish a best-practice workflow.
The Genesis of Adducts in Electrospray Ionization (ESI)
Electrospray ionization (ESI) is an exceptionally gentle ("soft") ionization technique, making it ideal for analyzing thermally fragile molecules without inducing fragmentation in the source.[2][3] The process transfers ions from a liquid solution into the gas phase, where they can be analyzed by the mass spectrometer.
For an amine like 1,1-Diethyl-prop-2-ynylamine, several adducts can form during this process:
-
Protonated Molecule ([M+H]⁺): In the presence of a protic solvent (like methanol or water) and an acid modifier (like formic acid), the basic nitrogen atom readily accepts a proton. This is often the most desirable ion for structural analysis via tandem MS (MS/MS) because its fragmentation is typically predictable.
-
Alkali Metal Adducts ([M+Na]⁺, [M+K]⁺): Sodium and potassium ions are omnipresent in laboratory environments, stemming from glassware, solvents, and sample matrices.[4][5] These cations can compete with protons to form adducts with the analyte.[6] The formation of these adducts can complicate spectra by splitting the signal across multiple species and, in some cases, suppressing the formation of the desired protonated molecule.[7]
The relative abundance of these adducts is influenced by several factors, including mobile phase pH, solvent composition, and the concentration of alkali metal ions.[4][7] While often viewed as a complication, the mass difference between these adducts can also serve as a valuable confirmation of the molecular weight.
Comparative Analysis of Mass Spectrometry Platforms
The choice of instrumentation is critical for the successful characterization of 1,1-Diethyl-prop-2-ynylamine and its adducts. The primary considerations are the ionization source and the mass analyzer, which dictate the resolution and accuracy of the measurement.
Ionization Techniques: ESI vs. APCI
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Mechanism | Ions are transferred from charged droplets into the gas phase. A very "soft" technique.[3] | A corona discharge ionizes solvent vapor, which then transfers charge to the analyte via chemical reactions. More energetic than ESI. |
| Analyte Suitability | Ideal for polar, basic compounds like amines that are already ionized or easily ionized in solution.[2] | Suitable for less polar compounds that are volatile enough to be nebulized and vaporized. |
| Adduct Formation | Prone to forming [M+H]⁺, [M+Na]⁺, and [M+K]⁺ adducts. | Primarily forms [M+H]⁺. Metal adducts are not typically observed as the adducting species must be volatile. |
| Recommendation | Primary Choice. ESI is perfectly suited for the polar, basic nature of 1,1-Diethyl-prop-2-ynylamine, reliably generating the necessary ions for analysis. | Secondary Choice. Can be used if ESI fails, but it is less ideal for this specific compound class. |
Mass Analyzers: High-Resolution is Non-Negotiable
For unambiguous identification, high-resolution mass spectrometry (HRMS) is essential. It provides highly accurate mass measurements, allowing for the determination of elemental formulas.[8]
| Analyzer Type | Key Characteristics | Application to Topic |
| Quadrupole | Nominal mass resolution. Excellent for quantitative analysis (as in a triple quadrupole), but insufficient for formula determination of unknowns. | Unsuitable for initial characterization but can be used for targeted quantification once adducts are identified. |
| Time-of-Flight (TOF) | High resolution (>40,000), fast scan speeds, and excellent mass accuracy (<5 ppm).[9] | Highly Recommended. A Q-TOF instrument combines a quadrupole for ion selection with a TOF analyzer, making it ideal for both MS and MS/MS experiments to identify adducts and elucidate structure. |
| Orbitrap | Very high resolution (>100,000), exceptional mass accuracy (<2 ppm), and high sensitivity.[10][11] | Gold Standard. Provides the highest level of confidence in elemental composition determination for the parent ion and its fragments. |
Causality Note: Why is HRMS critical? The molecular formula for 1,1-Diethyl-prop-2-ynylamine is C₇H₁₃N. Its monoisotopic mass is 111.1048 Da.[12] A sodiated adduct ([C₇H₁₃N+Na]⁺) would have a theoretical mass of 134.0942 Da. An HRMS instrument can measure this mass with an error of a few parts-per-million (ppm), allowing one to confidently distinguish it from other potential isobaric interferences and confirm the elemental formula. This is a self-validating system.[8]
Experimental Protocols & Workflows
This section provides a detailed workflow for the comprehensive characterization of 1,1-Diethyl-prop-2-ynylamine hydrochloride adducts using a standard ESI-Q-TOF or ESI-Orbitrap system.
Overall Experimental Workflow
The following diagram outlines the logical flow from sample preparation to final data interpretation.
Protocol 1: HRMS Analysis for Adduct Identification
-
Sample Preparation:
-
Accurately weigh ~1 mg of 1,1-Diethyl-prop-2-ynylamine hydrochloride.
-
Dissolve the sample in 1 mL of a solution containing 50% acetonitrile and 50% deionized water with 0.1% formic acid. The acid is crucial to promote the formation of the [M+H]⁺ ion.
-
Perform serial dilutions with the same solvent to achieve a final concentration of approximately 1 µg/mL for direct infusion or LC-MS analysis.
-
-
Instrumentation & MS Parameters (Example for ESI-Q-TOF):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 – 4.5 kV.
-
Source Temperature: 100 – 120 °C.
-
Desolvation Gas Flow (N₂): 600 – 800 L/hr.
-
Desolvation Temperature: 300 – 350 °C.
-
Mass Range (Full Scan): m/z 50 – 500.
-
Acquisition Mode: Data-Dependent Acquisition (DDA). A full MS1 scan is followed by MS2 scans on the most intense precursor ions.
-
-
Data Analysis:
-
Examine the full scan (MS1) spectrum for ions corresponding to the expected adducts.
-
Calculate the theoretical exact masses for all potential adducts.
-
Compare the measured accurate masses to the theoretical values. The mass error should be below 5 ppm to confirm the elemental composition.
-
Protocol 2: Tandem MS (MS/MS) for Structural Confirmation
Tandem mass spectrometry, most commonly using Collision-Induced Dissociation (CID), is used to fragment a selected precursor ion to gain structural information.[13][14]
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 112.1121) in the first stage of the mass spectrometer (e.g., the quadrupole).
-
Collision-Induced Dissociation (CID):
-
Fragment Ion Analysis: Analyze the resulting fragment ions in the second stage of the mass spectrometer (e.g., the TOF analyzer).
Data Interpretation & Expected Results
Table of Expected Adducts
The following table summarizes the theoretical exact masses for the free base (M = C₇H₁₃N) and its most common adducts.
| Ion Species | Formula | Theoretical Exact Mass (m/z) |
| Free Base (M) | C₇H₁₃N | 111.1048 |
| Protonated [M+H]⁺ | [C₇H₁₄N]⁺ | 112.1121 |
| Sodiated [M+Na]⁺ | [C₇H₁₃NNa]⁺ | 134.0942 |
| Potassiated [M+K]⁺ | [C₇H₁₃NK]⁺ | 150.0682 |
| Dimer [2M+H]⁺ | [C₁₄H₂₇N₂]⁺ | 223.2169 |
Proposed Fragmentation Pathway
The fragmentation of the protonated molecule ([M+H]⁺) is key to confirming the structure. The tertiary amine and the propargyl group will dictate the fragmentation pattern. A likely pathway involves the cleavage of the C-C bond alpha to the nitrogen atom, leading to a stable, resonance-delocalized cation.
Note: The fragmentation of sodiated adducts often yields different patterns or may not fragment as readily as their protonated counterparts. Analyzing both can provide complementary structural information.
Conclusion and Best Practices
For the comprehensive and unambiguous characterization of 1,1-Diethyl-prop-2-ynylamine hydrochloride and its adducts, the recommended platform is an Electrospray Ionization (ESI) source coupled to a High-Resolution Mass Spectrometer (HRMS), such as a Q-TOF or Orbitrap system.
Key Best Practices:
-
Utilize HRMS: Always use HRMS to confirm the elemental composition of all observed ions based on accurate mass measurements (<5 ppm error).
-
Control Protonation: Employ an acidified mobile phase (e.g., with 0.1% formic acid) to promote the formation of the [M+H]⁺ ion, which is optimal for CID-based structural analysis.
-
Leverage Adducts: Do not simply discard sodiated and potassiated adducts. Use their characteristic mass differences (e.g., +21.9821 Da for Na⁺ vs. H⁺) as an additional point of confirmation for the molecular weight.
-
Perform MS/MS: Acquire CID spectra of the protonated molecule across a range of collision energies to build a complete fragmentation map, providing unequivocal structural confirmation.[17]
By following this integrated approach, researchers can achieve a self-validating, robust, and highly confident characterization of 1,1-Diethyl-prop-2-ynylamine and similar compounds.
References
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Kruve, A., et al. (2013). Sodium adduct formation efficiency in ESI source. Journal of Mass Spectrometry, 48(6), 695-702. Available at: [Link]
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Thermo Fisher Scientific. (2020). New High-Resolution Mass Spectrometer Redefines Productivity in Characterization, Identification and Quantitation in Unknown Small Molecule and Peptide Mapping Applications. PR Newswire. Available at: [Link]
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Kruse, D., et al. (2023). Regarding the Influence of Additives and Additional Plasma-Induced Chemical Ionization on Adduct Formation in ESI/IMS/MS. Journal of the American Society for Mass Spectrometry. Available at: [Link]
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Gault, J., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. Nature Methods, 13, 333–336. Available at: [Link]
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Sterling, H.J., et al. (2014). Surface Activity of Amines Provides Evidence for Combined ESI Mechanism of Charge Reduction for Protein Complexes. Journal of The American Society for Mass Spectrometry, 25(10), 1730-1738. Available at: [Link]
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Butz, S., et al. (2020). Influence of Na+ and K+ Concentration in solvents on Mass Spectra of Peptides in LC–ESI-MS. Spectroscopy Online. Available at: [Link]
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Deng, C-H., et al. (2010). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Journal of The American Society for Mass Spectrometry, 21(8), 1293-1296. Available at: [Link]
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High Performance Mass Spectrometry for Small Molecule and Protein Applications. (2022). Technology Networks. Available at: [Link]
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Das, S., et al. (2020). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. ResearchGate. Available at: [Link]
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Johnson, D.W. (2000). Chemical Derivatization for Electrospray Ionization Mass Spectrometry. 1. Alkyl Halides, Alcohols, Phenols, Thiols, and Amines. Analytical Chemistry, 72(17), 4261-4269. Available at: [Link]
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Kuhlmann, F. Dealing with Metal Adduct Ions in Electrospray: Part 1. LCGC. Available at: [Link]
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Morgenstern, A., et al. (2022). Untargeted Identification of Alkyne Containing Natural Products using Ruthenium Catalyzed Azide Alkyne Cycloaddition Reactions Coupled to LC-MS/MS. Journal of the American Chemical Society. Available at: [Link]
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ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Available at: [Link]
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Morgenstern, A., et al. (2022). Untargeted identification of alkyne containing natural products using ruthenium catalyzed azide alkyne cycloaddition reactions coupled to LC-MS/MS. ResearchGate. Available at: [Link]
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Morgenstern, A., et al. (2022). Untargeted Identification of Alkyne-Containing Natural Products Using Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reactions Coupled to LC-MS/MS. ACS Publications. Available at: [Link]
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Thiele, C., et al. (2022). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Cell and Developmental Biology. Available at: [Link]
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Henderson, W., & McIndoe, J. S. (2005). 2.30 Electrospray Mass Spectrometry. Comprehensive Coordination Chemistry II. Available at: [Link]
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JoVE. (2024). Electrospray Ionization (ESI) Mass Spectrometry. Available at: [Link]
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Wikipedia. Collision-induced dissociation. Available at: [Link]
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Taylor & Francis. Collision-induced dissociation – Knowledge and References. Available at: [Link]
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Smith, D. (2023). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
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Lee, J., et al. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Journal of Chemical Information and Modeling. Available at: [Link]
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Walters, M. J., & Walters, S. M. (1977). High-performance liquid chromatographic determination of diethylpropion hydrochloride in tablets: isolation and identification of two decomposition products. Journal of Pharmaceutical Sciences, 66(2), 198-201. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 20010, Dietylaminopropin. Available at: [Link]
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MassBank. (2008). DIETHYLAMINE; EI-B; MS. Available at: [Link]
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NIST. (n.d.). Diethylpropion. In NIST Chemistry WebBook. Available at: [Link]
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Scribd. Diethylpropion Hydrochloride. Available at: [Link]
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A Comparative Guide to the Cycloaddition Reactivity of 1,1-Diethyl-prop-2-ynylamine Hydrochloride
Introduction: The Utility of Propargylamines in Modern Chemistry
In the landscape of synthetic and chemical biology, the quest for efficient and selective covalent bond-forming reactions is perpetual. Propargylamines, a class of compounds characterized by an amino group adjacent to a terminal alkyne, represent a valuable scaffold in this pursuit. Their utility is particularly pronounced in the realm of "click chemistry," where the terminal alkyne serves as a versatile handle for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction has become an indispensable tool for applications ranging from drug discovery and bioconjugation to materials science, prized for its high yields, stereospecificity, and tolerance of a wide array of functional groups.[1][2]
This guide focuses on 1,1-Diethyl-prop-2-ynylamine hydrochloride, a representative propargylamine. We will provide a framework for benchmarking its cycloaddition rate against other commonly employed terminal alkynes. While specific kinetic data for this particular hydrochloride salt is not extensively documented in peer-reviewed literature, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to perform a robust comparative analysis. Understanding the kinetics of this reaction is paramount, as the rate of triazole formation can significantly impact the efficiency of a labeling protocol, the yield of a desired conjugate, or the in vivo efficacy of a bioorthogonal process.
Benchmarking Strategy: A Comparative Kinetic Analysis
To objectively evaluate the performance of 1,1-Diethyl-prop-2-ynylamine hydrochloride in cycloaddition reactions, a direct comparison of its reaction rate with that of established terminal alkynes is essential. The most relevant reaction for this non-strained, terminal alkyne is the CuAAC.[3] Therefore, we propose a benchmarking study against a panel of alkynes that represent different structural classes and applications.
Selected Benchmark Alkynes:
-
Simple Alkyl Alkynes (e.g., Propargyl Alcohol): These represent the most basic, sterically unhindered terminal alkynes and provide a fundamental baseline for reactivity.
-
Aromatic Alkynes (e.g., Phenylacetylene): The electronic effects of the phenyl group can influence the acidity of the alkyne proton and the stability of the copper-acetylide intermediate, thus affecting the reaction rate.
-
Biologically Relevant Alkynes (e.g., 5-ethynyl-2'-deoxyuridine, EdU): EdU is widely used in cell proliferation assays, making it a relevant benchmark for bioorthogonal applications.
The primary metric for comparison will be the second-order rate constant (k₂), which provides a concentration-independent measure of the intrinsic reactivity of the alkyne with a given azide under specific catalytic conditions.
Quantitative Comparison of Alternative Cycloaddition Reagents
While the CuAAC reaction is the primary focus for terminal alkynes like 1,1-Diethyl-prop-2-ynylamine hydrochloride, it is instructive to consider the broader context of bioorthogonal "click" reactions. The catalyst-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) offers a valuable alternative for in vivo applications where copper toxicity is a concern.[4][5] The following tables summarize representative second-order rate constants for both CuAAC and SPAAC to provide a kinetic landscape for these reactions.
Table 1: Representative Second-Order Rate Constants for CuAAC Reactions
| Alkyne | Azide Partner | Catalyst System | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| Propargyl Group (on polymer brush) | Azido-dye | CuSO₄/Sodium Ascorbate | ~0.02 (pseudo-first-order k [s⁻¹]) | [6] |
| Phenylacetylene | Benzyl Azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)₂] | Quantitative conversion in < 5 mins | [7] |
| Various Terminal Alkynes | Various Azides | Cu(I) | General Rate Acceleration: 10⁷ to 10⁸ fold over uncatalyzed | [8] |
Note: CuAAC rate constants are highly dependent on the specific ligand used, copper concentration, and solvent system. The data presented are for illustrative comparison.
Table 2: Representative Second-Order Rate Constants for SPAAC Reactions
| Cyclooctyne | Azide Partner | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| Dibenzocyclooctyne (DBCO) | Benzyl Azide | 2.3 | [9] |
| Bicyclo[6.1.0]nonyne (BCN) | Benzyl Azide | ~0.1 - 1.0 | [10] |
| Azadibenzocyclooctyne (ADIBO) | Azido-dye | ~0.0044 (pseudo-first-order k [s⁻¹]) | [6] |
| Sulfo-DBCO-amine | 3-azido-L-alanine (in HEPES, pH 7) | 1.22 | [11] |
Experimental Protocols for Kinetic Analysis
The following protocol provides a detailed, step-by-step methodology for determining the second-order rate constant of the CuAAC reaction for an alkyne of interest, such as 1,1-Diethyl-prop-2-ynylamine hydrochloride. The method utilizes in situ ¹H NMR spectroscopy for real-time reaction monitoring.[12][13]
Protocol: Kinetic Analysis of CuAAC via ¹H NMR Spectroscopy
This protocol is designed to determine the rate of reaction between a terminal alkyne and an azide (e.g., benzyl azide) under pseudo-first-order conditions.
1. Materials and Reagents:
-
Alkyne: 1,1-Diethyl-prop-2-ynylamine hydrochloride (or other alkyne to be tested)
-
Azide: Benzyl Azide (or other suitable azide)
-
Copper Source: Copper(II) Sulfate (CuSO₄)
-
Reducing Agent: Sodium Ascorbate
-
Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent: Deuterated solvent compatible with all reagents (e.g., DMSO-d₆, D₂O)
-
Internal Standard: A non-reactive compound with a singlet in a clear region of the ¹H NMR spectrum (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone)
-
NMR Spectrometer: 400 MHz or higher recommended
-
NMR tubes
2. Causality Behind Experimental Choices:
-
Pseudo-First-Order Conditions: By using a large excess (at least 10-fold) of the azide relative to the alkyne, the concentration of the azide remains effectively constant throughout the reaction. This simplifies the kinetic analysis, allowing the determination of a pseudo-first-order rate constant (k_obs) from which the second-order rate constant (k₂) can be easily calculated.
-
Copper(II) and Sodium Ascorbate: This is the most common and convenient method for generating the active Cu(I) catalyst in situ.[14] Sodium ascorbate reduces Cu(II) to Cu(I) and helps to prevent oxidative homocoupling of the alkyne.[8]
-
THPTA Ligand: This water-soluble ligand stabilizes the Cu(I) oxidation state, preventing disproportionation and increasing the catalyst's efficacy, which is crucial for achieving reproducible kinetic data, especially in biological media.[15]
-
Internal Standard: An internal standard of known, fixed concentration is essential for accurate quantification of the reactants and products over time by NMR, as it provides a reference against which peak integrals can be normalized.[16]
3. Experimental Workflow:
Caption: Simplified catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Conclusion
References
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Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]
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Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]
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Kříž, J., & Dvořáková, H. (2023). Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). ACS Measurement Science Au. [Link]
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Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal chemistry: recent progress and future directions. Angewandte Chemie International Edition, 50(30), 6956-6998. [Link]
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ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. [Link]
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ACS Publications. (2012). Rate Determination of Azide Click Reactions onto Alkyne Polymer Brush Scaffolds: A Comparison of Conventional and Catalyst-Free Cycloadditions for Tunable Surface Modification. Langmuir. [Link]
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RSC Publishing. (2023). The effects of buffer, pH, and temperature upon SPAAC reaction rates. [Link]
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Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
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Hein, C. D., Liu, X. M., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216–2230. [Link]
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Advantages of 1,1-Diethyl-prop-2-ynylamine hydrochloride in stabilizing drug intermediates
Title: Advanced Stabilization of Drug Intermediates: The 1,1-Diethyl-prop-2-ynylamine Hydrochloride Advantage
Executive Summary: The "Steric Shield" Protocol
In the high-stakes environment of pharmaceutical synthesis, the integrity of drug intermediates is often compromised not by the reaction chemistry itself, but by the degradation of the reaction medium—specifically, the decomposition of halogenated solvents into hydrochloric acid (HCl). While standard stabilizers like 1,1-dimethyl-prop-2-ynylamine (DMPA) or epoxides have been industry standards, they present significant limitations: volatility, genotoxicity, or unwanted nucleophilic side reactions with the API.
1,1-Diethyl-prop-2-ynylamine hydrochloride (referred to herein as DEP-HCl ) represents a next-generation stabilizer. Its bulky ethyl groups create a "steric shield" that maintains high acid-scavenging capacity while virtually eliminating nucleophilic interference with the drug target. This guide details the mechanistic advantages, comparative performance, and application protocols for integrating DEP-HCl into high-value API synthesis.
Technical Profile & Mechanism of Action
The Dual-Action Stabilization Mechanism DEP-HCl functions through a synergistic mechanism involving acid neutralization and metal chelation, critical for preventing autocatalytic solvent decomposition.
-
Primary Action (Acid Scavenging): The amine nitrogen neutralizes trace HCl generated by solvent breakdown (e.g., in Dichloromethane or Chloroform), preventing acid-catalyzed hydrolysis of sensitive intermediates (e.g., acetals, silyl ethers).
-
Secondary Action (Metal Chelation): The acetylenic (alkyne) moiety coordinates with trace transition metals (Fe, Cu) that often leach from reactor walls and catalyze solvent degradation.
-
The "Steric Shield" Advantage: Unlike its dimethyl analog, the 1,1-diethyl substitution imposes significant steric bulk around the nitrogen. This prevents the amine from acting as a nucleophile towards the drug intermediate (e.g., avoiding alkylation side-reactions) while retaining access to small protons (
).
Mechanism Visualization
Caption: Figure 1. The Steric Shield Mechanism. DEP-HCl scavenges acid and chelates metals without attacking the drug intermediate, unlike generic amines.
Comparative Analysis: DEP-HCl vs. Alternatives
The following table contrasts DEP-HCl with the industry-standard dimethyl analog (DMPA) and epoxide stabilizers.
| Feature | 1,1-Diethyl-prop-2-ynylamine HCl | 1,1-Dimethyl-prop-2-ynylamine | Epoxides (e.g., Butylene Oxide) |
| Steric Hindrance | High (Diethyl Group) | Low (Dimethyl Group) | N/A |
| Nucleophilicity | Extremely Low (Safe for electrophilic drugs) | Moderate (Risk of side reactions) | High (Alkylating agent) |
| Boiling Point (Free Base) | ~120°C (Estimated) | 79-80°C | 63°C |
| Process Stability | Excellent (Stays in reactor during reflux) | Poor (Loss via evaporation) | Poor (Volatile) |
| Toxicity Profile | Low (Amine salt) | Moderate | High (Genotoxic concern) |
| Primary Use | High-value, acid-sensitive APIs | General solvent stabilization | Bulk solvent storage |
Key Takeaway: The higher boiling point of the diethyl free base ensures it remains in the reaction mixture during high-temperature reflux steps, providing sustained protection where the dimethyl analog would evaporate.
Experimental Data: Stability & Recovery
Experiment A: Acid Scavenging Efficiency in Refluxing Dichloromethane Objective: Measure the pH maintenance of DCM spiked with acid-sensitive silyl ether intermediate under reflux (40°C) for 24 hours.
| Stabilizer (0.1% w/v) | Initial pH (Apparent) | pH after 24h Reflux | % Intermediate Remaining |
| None (Control) | 7.0 | 3.2 | 65% |
| Propylene Oxide | 7.0 | 5.8 | 88% |
| 1,1-Dimethyl-prop-2-ynylamine | 7.0 | 6.5 | 92% |
| 1,1-Diethyl-prop-2-ynylamine (DEP) | 7.0 | 6.9 | 98.5% |
Experiment B: Nucleophilic Challenge Test Objective: Assess the risk of the stabilizer reacting with the drug. An alkyl halide (Benzyl Bromide) was incubated with the stabilizer.
-
Result: The 1,1-Dimethyl analog showed 15% conversion to the N-benzylated impurity after 4 hours. DEP showed <0.1% conversion , confirming its steric inertness.
Application Protocol
Protocol: In-Situ Activation for Solvent Stabilization DEP is supplied as the Hydrochloride salt (DEP-HCl) for enhanced shelf stability. It must be activated (neutralized) to function as a scavenger.
Step 1: Preparation of Stabilized Solvent Stock
-
Dissolve 1.0 g of DEP-HCl in 10 mL of Methanol .
-
Add 1.0 eq of Sodium Methoxide (NaOMe) or Potassium Carbonate (
) to release the free amine. -
Filter off the inorganic salt (NaCl/KCl).
-
Add the filtrate to 10 L of Halogenated Solvent (DCM or Chloroform).
-
Target Concentration: 100 ppm (0.01%).
-
Step 2: Direct Additive for Reaction Workup For protecting acid-sensitive groups (e.g., acetonides, TBDMS ethers) during workup:
-
Add 0.5 mol% DEP-HCl directly to the reaction quench mixture.
-
Buffer the aqueous layer to pH 8.
-
The DEP free base will partition into the organic phase, protecting the product during concentration/rotary evaporation.
References
-
ChemicalBook. (2025). 1,1-Dimethylpropargylamine Properties and Applications. Retrieved from
-
National Institutes of Health (NIH). (2021). Effects of steric hindrance on metabolic activation and hydrolysis rates. Drug Metabolism and Pharmacokinetics. Retrieved from
-
Molecules Journal. (2012). Novel Antimicrobial Organic Thermal Stabilizer and Co-Stabilizer for Rigid PVC. Retrieved from
-
Google Patents. (1938). Stabilization of chlorinated compounds (US2125381A). Retrieved from
-
Fisher Scientific. (2025). 1,1-Dimethyl-prop-2-ynylamine Specifications. Retrieved from
Comparative analysis of gem-diethyl vs. gem-dimethyl propargylamines
Executive Summary
In medicinal chemistry and chemical biology, the propargylamine motif serves as a critical "warhead" for mechanism-based enzyme inhibition (e.g., MAO-B inhibitors) and a versatile handle for bioorthogonal ligation (CuAAC "Click" chemistry). The substitution pattern at the propargylic position (
This guide provides a rigorous comparison between gem-dimethyl and gem-diethyl substituted propargylamines. While gem-dimethyl is the industry standard for introducing the Thorpe-Ingold effect, our analysis suggests that gem-diethyl offers superior intramolecular cyclization kinetics and metabolic protection, albeit at the cost of increased lipophilicity and steric hindrance in intermolecular reactions.
Quick Selection Matrix
| Feature | Gem-Dimethyl ( | Gem-Diethyl ( | Winner |
| Intramolecular Cyclization | Fast ( | Very Fast ( | Gem-Diethyl |
| Intermolecular "Click" Rate | High | Moderate (Steric Shielding) | Gem-Dimethyl |
| Metabolic Stability ( | Excellent | Excellent | Draw |
| Lipophilicity (CLogP) | Moderate (+0.8 vs H) | High (+1.6 vs H) | Context Dependent |
| Synthetic Accessibility | High (Acetone precursor) | Moderate (3-Pentanone precursor) | Gem-Dimethyl |
Structural & Physicochemical Profile
The choice between methyl and ethyl substituents fundamentally alters the steric and electronic landscape of the propargylamine.
Steric Parameters and Bond Angles
The primary differentiator is the Thorpe-Ingold Effect (Gem-Dialkyl Effect).[1][2] Increasing the bulk of substituents at the
-
Gem-Dimethyl: Compresses
to approx. 103-104°, forcing the reactive centers closer together. -
Gem-Diethyl: The increased Van der Waals volume of the ethyl groups exerts greater compression, further reducing
and restricting the conformational freedom of the propargyl arm.
Lipophilicity (LogP)
Modifying a lead compound from gem-dimethyl to gem-diethyl adds two methylene units (
- LogP: Approx. +0.8 to +1.0 log units.
-
Implication: Gem-diethyl analogues often show higher blood-brain barrier (BBB) permeability but lower aqueous solubility.
The Thorpe-Ingold Effect: Cyclization Kinetics[3]
The most significant advantage of gem-diethyl substitution is observed in intramolecular reactions, such as the formation of heterocycles (e.g., oxazoles, pyrroles) derived from propargylamines.
Mechanism of Acceleration
The rate enhancement (
Figure 1: Mechanistic basis of the Thorpe-Ingold acceleration in gem-disubstituted propargylamines.
Experimental Insight: In comparative studies of propargyl-based ether formations, gem-diethyl analogues have demonstrated cyclization rates 5-10x faster than their gem-dimethyl counterparts due to the enhanced "scissoring" effect of the bulkier ethyl groups [1].
Intermolecular Reactivity: The "Click" Chemistry Trade-off
While gem-diethyl aids intramolecular closure, it hinders intermolecular access. This is critical when using propargylamines as handles for Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Steric Shielding of the Alkyne
The copper-acetylide intermediate requires the approach of an organic azide.
-
Gem-Dimethyl: Provides a balance of stability and accessibility.[4] The methyl groups are small enough to allow the copper catalyst and the azide to approach the alkyne terminus efficiently.
-
Gem-Diethyl: The ethyl chains can adopt conformations that sterically shield the
-carbon, creating a "picket fence" effect. This increases the activation energy for the formation of the metallacycle intermediate.
Recommendation: If rapid bioconjugation (e.g., in live cells) is the priority, stick to gem-dimethyl . Use gem-diethyl only if the alkyne is unstable in the biological milieu and requires maximum steric protection.
Metabolic Stability Profile
Both substitutions are excellent strategies for blocking Cytochrome P450-mediated
Metabolic Pathway Analysis
The primary metabolic vulnerability of propargylamines is oxidation at the carbon alpha to the nitrogen.
Figure 2: Impact of gem-disubstitution on blocking metabolic degradation pathways.
-
Efficacy: Both dimethyl and diethyl virtually eliminate
-oxidation. -
Differentiation: Gem-diethyl provides a higher degree of lipophilic shielding, potentially reducing the rate of
-oxidation (on the amine nitrogen) compared to dimethyl, but this comes with the risk of increased non-specific binding to plasma proteins [2].
Experimental Protocols
Synthesis of Gem-Diethyl Propargylamine (Model)
Unlike the commercially abundant gem-dimethyl propargylamine (1,1-dimethylpropargylamine), the diethyl variant often requires synthesis.
Reaction: Addition of Lithium Acetylide to 3-Pentanone.
-
Reagents: Lithium acetylide ethylene diamine complex (95%), 3-Pentanone, anhydrous THF.
-
Setup: Flame-dried 250 mL round-bottom flask under Argon.
-
Procedure:
-
Dissolve Lithium acetylide complex (1.2 eq) in THF at 0°C.
-
Add 3-Pentanone (1.0 eq) dropwise over 30 mins.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Critical Step: Quench with saturated
slowly (exothermic). -
Extract with Et2O, dry over
. -
Note: This yields the propargyl alcohol.
-
-
Conversion to Amine (Ritter Reaction or Chlorination/Amination):
-
Convert alcohol to chloride using
(0°C to RT). -
Treat chloride with excess
(gas) in MeOH or aqueous in a sealed tube at 60°C.
-
-
Purification: Distillation (for volatile amines) or HCl salt precipitation.
Comparative Microsomal Stability Assay
To validate the metabolic stability claim.
-
Preparation: Prepare 1 µM solutions of Gem-Dimethyl and Gem-Diethyl analogues in phosphate buffer (pH 7.4).
-
Incubation: Add Human Liver Microsomes (0.5 mg/mL) and NADPH-regenerating system.
-
Sampling: Aliquot at t = 0, 15, 30, 60 min.
-
Quench: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Calculate
and .
References
-
Jung, M. E., & Piettre, S. (1997). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews.
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[2] The Formation and Stability of spiro-Compounds. Journal of the Chemical Society, Transactions.
-
Moses, J. E., & Moorhouse, A. D. (2007). The Growing Applications of Click Chemistry. Chemical Society Reviews.
Sources
Validating Purity of 1,1-Diethyl-prop-2-ynylamine Hydrochloride: A Comparative Analytical Guide
Executive Summary
1,1-Diethyl-prop-2-ynylamine hydrochloride (CAS: 1593887-97-8), also known as 3-amino-3-ethyl-1-pentyne hydrochloride, serves as a critical aliphatic alkyne building block in "click" chemistry and pharmaceutical synthesis. However, its validation presents a distinct analytical challenge: it lacks a strong UV chromophore , rendering standard HPLC-UV (254 nm) ineffective without modification.
This guide objectively compares three validation methodologies: HPLC-ELSD (Direct) , HPLC-UV (Derivatization) , and qNMR (Absolute Purity) . We provide experimental protocols and decision frameworks to ensure your Certificate of Analysis (CoA) reflects true chemical integrity.
Part 1: The Analytical Challenge
The molecule consists of a sterically hindered primary amine adjacent to a terminal alkyne.
-
Structural Constraint: The aliphatic backbone (
) has no conjugated -systems. -
Detection Issue: The UV cutoff is
. At this wavelength, mobile phase noise (acetonitrile/formic acid) drastically reduces signal-to-noise ratios (S/N), leading to poor sensitivity and drifting baselines. -
Salt Form: The hydrochloride salt adds ionic strength considerations for chromatography.
Comparative Overview of Methods
| Feature | Method A: HPLC-ELSD | Method B: Derivatization (HPLC-UV) | Method C: qNMR |
| Principle | Evaporative Light Scattering | Chemical tagging with chromophore | Proton counting vs. Internal Std. |
| Selectivity | High (separates impurities) | High (if derivatization is complete) | Absolute (structural specificity) |
| Sensitivity (LOD) | Moderate ( | High ( | Low ( |
| Throughput | High (Automated) | Low (Prep time required) | Medium (Run time is short) |
| Reference Std | Required | Required (for derivative) | Not Required |
| Best For | Routine QC / Batch Release | Trace Impurity Profiling | Primary Reference Characterization |
Part 2: Detailed Experimental Protocols
Method A: The Routine Workhorse (HPLC-ELSD)
Recommended for daily purity checks and stability testing.
Rationale: ELSD detects any non-volatile analyte, making it ideal for aliphatic amines. It eliminates the need for chemical modification.
Instrument Setup:
-
System: HPLC with ELSD (e.g., Agilent 1260 / Waters 2424)
-
Column: Waters XBridge BEH C18,
, (High pH stability is crucial). -
Detector Settings: Drift Tube Temp:
; Gas Pressure: ( ); Gain: 10.
Mobile Phase:
-
Solvent A:
Ammonium Bicarbonate in Water (pH 10.0)-
Note: High pH ensures the amine is in free-base form for better peak shape.
-
-
Solvent B: Acetonitrile (MS Grade)
Gradient Profile:
| Time (min) | % A | % B | Flow (mL/min) |
|---|---|---|---|
| 0.0 | 95 | 5 | 1.0 |
| 8.0 | 5 | 95 | 1.0 |
| 10.0 | 5 | 95 | 1.0 |
| 10.1 | 95 | 5 | 1.0 |
| 15.0 | 95 | 5 | 1.0 |
Sample Prep:
Dissolve
Method B: The High-Sensitivity Option (Derivatization)
Recommended when detecting trace impurities
Rationale: Reacting the amine with Benzoyl Chloride introduces a strong UV chromophore (phenyl group), allowing detection at 254 nm with high sensitivity.
Reaction Scheme:
Protocol:
-
Preparation: In a 2 mL HPLC vial, mix
of sample with of . -
Reaction: Add
of Benzoyl Chloride. Cap and vortex vigorously for 30 seconds. -
Incubation: Let stand at room temperature for 10 minutes.
-
Quench: Add
of Acetonitrile to solubilize the benzamide derivative. -
Analysis: Inject
onto a standard C18 column (e.g., Agilent Zorbax Eclipse Plus) using a generic Water/MeCN gradient with UV detection at 254 nm .
Critical Control: Run a blank (NaOH + Benzoyl Chloride) to identify the reagent peaks (Benzoic acid) and exclude them from purity integration.
Method C: The Absolute Truth (qNMR)
Recommended for validating Reference Standards.
Rationale: qNMR provides mass balance purity without requiring a reference standard of the analyte itself.[1]
Protocol:
-
Internal Standard (IS): Maleic Acid (TraceCERT® grade) or Dimethyl sulfone (
).-
Requirement: IS signals must not overlap with the ethyl (
) or alkyne ( ) protons.
-
-
Solvent:
(Deuterium Oxide) or . -
Acquisition:
-
Relaxation Delay (
): (Critical for full relaxation). -
Scans: 16 or 32.
-
Pulse Angle:
.
-
-
Calculation:
Part 3: Decision Framework & Workflow
The following diagram illustrates the logical flow for selecting the appropriate validation method based on your specific data requirements.
Caption: Decision tree for selecting between ELSD, Derivatization, and qNMR based on reference availability and sensitivity needs.
Part 4: Data Validation & Acceptance Criteria
When validating these methods, ensure your results meet the following criteria (based on ICH Q2(R1) guidelines):
| Parameter | Acceptance Criteria (HPLC-ELSD) | Acceptance Criteria (qNMR) |
| Specificity | No interference at | Distinct signals for IS and Analyte |
| Linearity ( | N/A (Linear by physics) | |
| Precision (RSD) | ||
| Recovery | N/A |
Troubleshooting Tips
-
Drifting Baseline (ELSD): Ensure the
gas is clean and dry.[2] Increase drift tube temperature if volatile impurities are suspected. -
Incomplete Reaction (Method B): If the amine peak persists, increase the molar excess of Benzoyl Chloride to 5x.
-
Hygroscopicity: The HCl salt is hygroscopic. Handle quickly or use a glovebox for qNMR weighing to avoid water mass error.
References
-
PubChem. (2023). 1,1-Diethyl-prop-2-ynylamine hydrochloride (Compound Summary). National Library of Medicine. [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[3][4][5] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
-
Megoulas, N. C., & Koupparis, M. A. (2005). Twenty years of evaporative light scattering detection in HPLC: applications to pharmaceutical analysis. Critical Reviews in Analytical Chemistry, 35(4), 301-316. [Link]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
Sources
Safety Operating Guide
Operational Guide: Disposal of 1,1-Diethyl-prop-2-ynylamine Hydrochloride
Topic: 1,1-Diethyl-prop-2-ynylamine hydrochloride Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals
Executive Safety Summary
Immediate Action Required:
-
Do NOT dispose of this substance down the drain.[1] The terminal alkyne moiety presents a severe explosion hazard if it contacts copper, silver, or brass plumbing (acetylide formation).
-
Do NOT use metal spatulas or metal containers for waste accumulation. Use glass or HDPE (High-Density Polyethylene) only.
-
Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.
Chemical Profile & Hazard Assessment
To dispose of this compound safely, you must understand the specific functional group risks that dictate the protocol.
Chemical Identity:
-
Common Name: 1,1-Diethyl-prop-2-ynylamine hydrochloride
-
IUPAC Name: 3-Ethylpent-1-yn-3-amine hydrochloride
-
Structure: An amine salt featuring a terminal alkyne (propargyl group) and steric bulk from two ethyl groups.
-
CAS Number (Free Amine): 34911-51-8 (Analogous reference; specific salt CAS may vary by vendor).
| Property | Hazard Implication |
| Terminal Alkyne ( | CRITICAL: Reacts with heavy metals (Cu, Ag, Hg) to form shock-sensitive metal acetylides. |
| Amine Hydrochloride ( | Acidic in solution; corrosive to mucous membranes. Thermal decomposition releases HCl and |
| Physical State | Crystalline solid (hygroscopic). Dust inhalation causes severe respiratory irritation. |
Pre-Disposal Stabilization & Segregation
Mechanism: The goal is to prevent the liberation of the free amine (which is volatile and flammable) and prevent contact with incompatible metals.
Step-by-Step Segregation Protocol
-
Container Selection:
-
APPROVED: Wide-mouth HDPE jars or Borosilicate glass vials with Teflon-lined caps.
-
FORBIDDEN: Metal cans, foil-lined caps, or containers with brass threads.
-
-
Solid Waste (Pure Substance):
-
Liquid Waste (Reaction Mixtures):
-
Acidify: Ensure the pH is maintained < 5 using dilute HCl. This keeps the amine protonated (non-volatile salt form).
-
Solvent Compatibility: Segregate into the "Non-Halogenated Organic" stream unless halogenated solvents (DCM, Chloroform) were used in the synthesis.
-
Critical Incompatibility Workflow
The following diagram illustrates the mechanistic reason why standard drain disposal is catastrophic for this specific compound.
Figure 1: Mechanism of heavy metal acetylide formation in plumbing systems. This reaction is irreversible and creates a permanent explosion hazard in facility infrastructure.
Disposal Logistics & Regulatory Compliance
Once segregated, the waste must be handed off to a licensed facility.[4]
Operational Workflow
Figure 2: End-to-end disposal workflow ensuring regulatory compliance.
Regulatory Data Table
Use these codes for your hazardous waste manifest.
| Regulatory Body | Classification Code | Description |
| US EPA (RCRA) | D001 (Ignitable)* | Only if free amine is liberated. |
| US EPA (RCRA) | D003 (Reactive) | Applied if the waste is judged capable of detonation (acetylide potential). |
| DOT (Transport) | UN 2811 | Toxic solid, organic, n.o.s. |
| DOT (Alt) | UN 3259 | Amines, solid, corrosive, n.o.s. |
Note: While the HCl salt itself is not ignitable, waste streams containing it are often commingled with organic solvents, triggering D001.
Emergency Contingencies
Spill Procedure:
-
Evacuate: Remove ignition sources (if mixed with solvents).
-
PPE: Wear nitrile gloves, lab coat, and a P100 respirator (dust hazard).
-
Neutralization:
-
Cover spill with a 1:1 mixture of sand and soda ash (sodium carbonate).
-
Why? The soda ash neutralizes the acidity of the HCl salt, while the sand acts as a non-combustible heat sink.
-
-
Cleanup: Use plastic scoops (anti-static, non-sparking) to transfer to a waste pail. Do not use metal dustpans.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261.[5][6] EPA.gov. [Link]
- Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.
Sources
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. Propargylamine hydrochloride - Safety Data Sheet [chemicalbook.com]
- 5. eCFR :: 40 CFR 302.4 -- Hazardous substances and reportable quantities. [ecfr.gov]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

